2,3-Diaminopropanoic acid hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-diaminopropanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPALADKWAZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940066 | |
| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18635-45-5 | |
| Record name | Alanine, 3-amino-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18635-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminoalanine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diaminopropionic acid hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Diaminopropanoic acid hydrobromide. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Chemical Identity and Structure
This compound is the hydrobromide salt of 2,3-diaminopropanoic acid, a non-proteinogenic amino acid. The presence of two amino groups and a carboxylic acid moiety makes it a versatile building block in chemical synthesis.
Molecular Structure:
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound and its corresponding free acid for comparative purposes.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 185.02 g/mol | [1][3][4] |
| Appearance | White to off-white or light beige crystalline powder/solid | [3][4] |
| Melting Point | 230-232 °C | [3][4] |
Table 2: Solubility Profile
| Solvent | Solubility | Remarks | Reference |
| Water | Highly soluble | The free acid is highly soluble in water due to its polar nature. The hydrobromide salt is expected to have even greater aqueous solubility. | [5] |
| Ethanol | Less soluble than in water | The free acid has limited solubility in ethanol. | [5] |
| Acetone | Less soluble than in water | The free acid has limited solubility in acetone. | [5] |
| DMSO | Insoluble (for hydrochloride) | The hydrochloride salt is reported to be insoluble in DMSO. Similar behavior is expected for the hydrobromide salt. | [6] |
| PBS | 16.67 mg/mL (118.59 mM) (for hydrochloride) | This value for the hydrochloride salt provides an estimate for the hydrobromide salt's solubility in phosphate-buffered saline. | [7] |
Table 3: Acidity and Basicity (pKa Values)
| Functional Group | pKa Value (at 25 °C) | Remarks | Reference |
| α-Amino group (free acid) | 6.67 | Significantly lower than typical α-amino acids. | |
| β-Amino group (free acid) | 9.37 (at 37 °C) | ||
| α-Amino group (methyl ester) | 4.18 (at 37 °C) | Esterification lowers the pKa. | |
| β-Amino group (methyl ester) | 7.96 (at 37 °C) | Esterification lowers the pKa. |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus, such as a Thiele tube or a digital melting point device.
Caption: Workflow for melting point determination.
Protocol:
-
Sample Preparation: A small sample of this compound is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
The solubility of this compound can be determined in various solvents by preparing saturated solutions and quantifying the dissolved solute.
Protocol:
-
Sample Addition: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present or can be derivatized), HPLC, or by gravimetric analysis after solvent evaporation.
Determination of pKa
The acid dissociation constants (pKa) can be determined by potentiometric titration or spectrophotometric methods.
Caption: Workflow for potentiometric pKa determination.
Potentiometric Titration Protocol:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While a spectrum for the hydrobromide was not directly available, data for the closely related hydrochloride salt provides valuable insight.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of DL-2,3-Diaminopropionic acid monohydrochloride is available and can be used for structural confirmation.[8] The spectrum would show signals corresponding to the protons on the α-carbon, β-carbon, and the amino groups.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum for DL-2,3-Diaminopropionic acid monohydrochloride is also available.[8] This spectrum would display signals for the carboxylic carbon, the α-carbon, and the β-carbon, providing further confirmation of the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
N-H Stretch: Bands in the region of 3000-3300 cm⁻¹ corresponding to the primary and protonated amino groups.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.
-
N-H Bend: Bending vibrations for the amino groups in the region of 1500-1650 cm⁻¹.
-
C-N Stretch: Bands in the region of 1000-1250 cm⁻¹.
This technical guide provides a solid foundation of the physicochemical properties of this compound. For specific applications, it is recommended to perform experimental verification of these properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2,3-Diaminopropanoic Acid Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-diaminopropanoic acid hydrobromide, a non-proteinogenic amino acid of interest in various research and development applications. Due to the limited availability of specific spectral data for the hydrobromide salt, this document primarily presents data for the closely related hydrochloride salt and the free amino acid, which are expected to exhibit similar spectroscopic behavior. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences.
Introduction
2,3-Diaminopropanoic acid (Dpr) is a diamino acid that serves as a crucial building block in the synthesis of various natural products, including certain antibiotics and siderophores. Its unique structure, featuring two amino groups, imparts interesting chemical properties and biological activities, making it a target of study in drug development and peptide chemistry. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts. This guide summarizes the key spectroscopic data (NMR, IR, and MS) and provides generalized experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the available spectroscopic data for 2,3-diaminopropanoic acid and its salts. It is important to note that the NMR and IR data presented are for the hydrochloride salt, which is expected to be a close proxy for the hydrobromide salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | m | 2H | -CH₂- |
| ~4.4 | m | 1H | -CH- |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum was referenced for DL-2,3-diaminopropionic acid monohydrochloride.
Table 2: ¹³C NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | -CH₂- |
| Data not available in search results | -CH- |
| Data not available in search results | -COOH |
Note: While the availability of ¹³C NMR data for the hydrochloride salt is indicated in some databases, the specific chemical shift values were not found in the provided search results.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad | Strong | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | N-H bend (Amine) |
| ~1400-1500 | Medium | C-H bend |
Note: The IR spectrum of amino acids is characterized by broad absorptions due to hydrogen bonding. The presented data is for the hydrochloride salt.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2,3-Diaminopropionic Acid
| m/z | Ion |
| 105.066 | [M+H]⁺ |
| 103.050 | [M-H]⁻ |
Note: The mass spectrometry data is for the free 2,3-diaminopropionic acid. The hydrobromide salt would not typically be observed in the gas phase under standard ESI or MALDI conditions; instead, the protonated or deprotonated free amino acid is detected.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for amino acid salts like this compound. Specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected chemical shift range for amino acids.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay appropriate for quaternary carbons if present.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as absorbance or transmittance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
MALDI: Mix the sample solution with a suitable matrix solution and spot it onto a MALDI target plate.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid salt.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While specific data for the hydrobromide salt is limited, the provided information for the hydrochloride salt and the free amino acid offers a strong foundation for researchers. The outlined experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. The presented workflow diagram visually summarizes the key steps involved in the analytical process, from sample preparation to data interpretation. This guide is intended to facilitate the work of scientists and professionals in their research and development endeavors involving this important amino acid.
A Technical Guide to the Stereochemistry of 2,3-Diaminopropanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a critical building block in the biosynthesis of various secondary metabolites, including antibiotics and siderophores. Its structure contains a chiral center at the α-carbon, giving rise to two stereoisomers: (S)-2,3-diaminopropanoic acid (L-DAP) and (R)-2,3-diaminopropanoic acid (D-DAP). The stereochemistry of DAP is paramount, as it dictates its biological activity, metabolic fate, and incorporation into larger bioactive molecules. This guide provides an in-depth analysis of the stereoisomers of DAP, detailing their physicochemical properties, synthesis and resolution, stereochemical characterization, and distinct biological roles.
Physicochemical Properties of 2,3-Diaminopropanoic Acid Stereoisomers
The (R)- and (S)-enantiomers of 2,3-diaminopropanoic acid possess identical physical properties, with the exception of their interaction with plane-polarized light.[1] The hydrochloride salt form is commonly used to improve stability and handling.[2]
| Property | (S)-2,3-Diaminopropanoic Acid (L-DAP) | (R)-2,3-Diaminopropanoic Acid (D-DAP) | Reference(s) |
| IUPAC Name | (2S)-2,3-diaminopropanoic acid | (2R)-2,3-diaminopropanoic acid | [3][4] |
| Synonyms | L-3-Aminoalanine, L-β-Aminoalanine | D-3-Aminoalanine, D-β-Aminoalanine | [4][] |
| Molecular Formula | C₃H₈N₂O₂ | C₃H₈N₂O₂ | [3][4] |
| Molecular Weight | 104.11 g/mol | 104.11 g/mol | [3][4] |
| Appearance | White crystalline solid | White crystalline solid | [2] |
| Melting Point (HCl Salt) | >230 °C (dec.) | >230 °C (dec.) | [] |
| pKa (Predicted) | pKa₁ (COOH): ~2.1pKa₂ (α-NH₂): ~6.7pKa₃ (β-NH₂): ~9.6 | pKa₁ (COOH): ~2.1pKa₂ (α-NH₂): ~6.7pKa₃ (β-NH₂): ~9.6 | [6] |
| Specific Rotation [α]²⁰D | +24 ± 2° (c=2% in 0.5 M HCl) (for HCl salt) | -24 ± 2° (c=2% in 0.5 M HCl) (for HCl salt) | [7] |
Synthesis and Resolution of Enantiomers
The production of enantiomerically pure DAP is crucial for its application in research and development. This can be achieved either through asymmetric synthesis, which directly yields a single enantiomer, or by resolving a racemic mixture.
A common strategy for asymmetric synthesis involves using a chiral precursor, such as an amino acid. For example, protected L-DAP methyl esters can be synthesized from D-serine, preserving the chirality throughout the multi-step process.[8]
Alternatively, a racemic mixture of DAP can be synthesized and subsequently separated into its constituent enantiomers. The most established method for this is chemical resolution via the formation of diastereomeric salts.
Experimental Protocol: Resolution of Racemic 2,3-Diaminopropanoic Acid
This protocol describes a generalized method for the resolution of a racemic mixture of DAP via diastereomeric salt formation using a chiral acid, such as (+)-tartaric acid.[9][10]
-
Salt Formation:
-
Dissolve one equivalent of racemic 2,3-diaminopropanoic acid hydrochloride in a minimal amount of hot aqueous ethanol.
-
In a separate vessel, dissolve 0.5 equivalents of an enantiomerically pure chiral resolving agent (e.g., (R,R)-(+)-tartaric acid) in the same solvent. Note: Using 0.5 equivalents ensures that only one enantiomer of the amine will preferentially crystallize as a salt.
-
Slowly add the warm tartaric acid solution to the DAP solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomer:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold ethanol to remove the mother liquor, which is now enriched in the other diastereomer.
-
Dry the crystalline salt. The optical purity should be checked at this stage by polarimetry.
-
If necessary, perform recrystallization from the same solvent system until a constant specific rotation is achieved, indicating the isolation of a pure diastereomer.[9]
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to basic (pH > 10) by adding a strong base (e.g., 2M NaOH) to deprotonate the amino groups of DAP and the carboxylic acid of the resolving agent.
-
The free amino acid can then be isolated using techniques such as ion-exchange chromatography.
-
Alternatively, acidification with a strong acid (e.g., HCl) can liberate the free enantiomeric amine from a chiral base resolving agent.[11]
-
-
Recovery of the Second Enantiomer:
-
The second enantiomer can be recovered from the mother liquor from step 2 by repeating the process with the opposite enantiomer of the resolving agent (e.g., (S,S)-(-)-tartaric acid).
-
Stereochemical Characterization
The absolute configuration and enantiomeric purity of DAP isomers are primarily determined by polarimetry and NMR spectroscopy.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers rotate light to an equal magnitude but in opposite directions.[9] The specific rotation is a standardized physical constant.
Experimental Protocol: Measurement of Specific Rotation
-
Preparation:
-
Prepare a solution of the DAP isomer (e.g., the hydrochloride salt) of a precise concentration (c, in g/mL) in a specified solvent (e.g., 0.5 M HCl).
-
Calibrate the polarimeter using a blank (the pure solvent).
-
Ensure the sodium D-line (589 nm) is used as the light source and the temperature is controlled (typically 20°C or 25°C).
-
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. A positive value indicates dextrorotatory (+) rotation, while a negative value indicates levorotatory (-) rotation.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c)
-
Compare the measured value to the literature value for the pure enantiomer to confirm its identity and estimate its enantiomeric purity.
-
NMR Spectroscopy
While the standard ¹H or ¹³C NMR spectra of two enantiomers are identical, their stereochemistry can be differentiated by using a chiral environment. This is achieved by:
-
Chiral Derivatizing Agents: The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. Diastereomers have distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum.[12]
-
Chiral Solvating Agents or Shift Reagents: Adding a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce a temporary diastereomeric interaction, leading to the separation of signals for the two enantiomers without covalent modification.[12][13]
Biological Significance and Signaling Pathways
The stereochemistry of 2,3-diaminopropanoic acid is fundamental to its biological function. The L-isomer, (S)-DAP, is the predominant form found in nature and is a key precursor in the biosynthesis of numerous important molecules.
Role in Siderophore Biosynthesis
In many bacteria, such as Staphylococcus aureus, L-DAP is an essential building block for the synthesis of siderophores—small molecules that chelate iron for uptake. Staphyloferrin B is a siderophore assembled from L-DAP, citrate, and α-ketoglutarate by a series of enzymes encoded by the sbn gene cluster.[14][15] The biosynthesis is a critical pathway for bacterial survival in iron-limited environments, such as a host organism, and is therefore a potential target for antimicrobial drug development.
The pathway begins with the synthesis of L-DAP itself from O-phospho-L-serine and L-glutamate, a two-step process catalyzed by the enzymes SbnA and SbnB.[16] Subsequently, a series of NRPS-Independent Siderophore (NIS) synthetases (SbnE, SbnF, SbnC) and a decarboxylase (SbnH) assemble the final staphyloferrin B molecule.
Role as an Enzyme Inhibitor Precursor
Derivatives of L-DAP have been synthesized and shown to be potent and selective inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the biosynthesis pathway of the bacterial cell wall.[1] For example, N³-haloacetyl and N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) derivatives act as irreversible inhibitors of this enzyme, making them attractive candidates for the development of novel antimicrobial agents.[7] The L-stereochemistry is crucial for binding to the enzyme's active site, which normally accommodates L-glutamine.
Conclusion
The stereoisomers of 2,3-diaminopropanoic acid represent a compelling case study in the importance of stereochemistry in biological systems. While the (R)- and (S)-enantiomers share identical fundamental physicochemical properties, their biological activities are distinct. L-DAP is a vital precursor for microbial survival and virulence factors, whereas synthetic derivatives based on this scaffold show promise as targeted enzyme inhibitors. A thorough understanding of the synthesis, resolution, and characterization of these isomers is therefore essential for researchers in medicinal chemistry, microbiology, and drug development who aim to exploit or inhibit the metabolic pathways in which they are involved.
References
- 1. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry [saskoer.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 4. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2,3-Diaminopropionic acid (FDB022790) - FooDB [foodb.ca]
- 7. (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride | 1482-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutation of L-2,3-diaminopropionic acid synthase genes blocks staphyloferrin B synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 2,3-Diaminopropanoic Acid
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
L-2,3-diaminopropanoic acid (L-DAP), a non-proteinogenic β-amino acid, is a crucial precursor in the biosynthesis of numerous secondary metabolites with significant biological activities, including antibiotics and siderophores. This technical guide provides a detailed overview of the natural occurrence of L-DAP in various organisms and elucidates the known biosynthetic pathways responsible for its formation. Furthermore, this document outlines key experimental protocols for the extraction, quantification, and characterization of L-DAP, offering a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Natural Occurrence of L-2,3-Diaminopropanoic Acid
L-2,3-diaminopropanoic acid (L-DAP) is found in a diverse range of organisms, from bacteria to plants. It primarily serves as a building block for the synthesis of more complex molecules, many of which possess potent biological activities.
Bacterial Sources
L-DAP is a key component of several important secondary metabolites produced by bacteria. Its presence is integral to the structure and function of these compounds.
-
Bacillus cereus : This soil bacterium produces zwittermicin A, a linear aminopolyol antibiotic with broad-spectrum activity against bacteria and fungi. L-DAP is a crucial precursor in the biosynthesis of zwittermicin A.
-
Streptomyces species : Members of this genus are prolific producers of antibiotics. L-DAP is a constituent of the tuberactinomycin family of antibiotics, which includes viomycin and capreomycin, used in the treatment of multidrug-resistant tuberculosis.[1][2] These antibiotics are assembled via nonribosomal peptide synthetases (NRPS).[1][2][3]
-
Staphylococcus aureus : In this pathogenic bacterium, L-DAP is a precursor for the siderophore staphyloferrin B, a molecule essential for iron acquisition.[4] The biosynthesis of L-DAP in S. aureus is a key step in its iron-sparing response.[4]
Plant Sources
Certain plants are known to produce L-DAP and its derivatives, some of which can have neurotoxic effects.
-
Lathyrus sativus (Grass Pea) : The seeds of this legume contain a neurotoxic derivative of L-DAP, β-N-oxalyl-L-α,β-diaminopropanoic acid (β-ODAP).[2][5][6] While β-ODAP is the predominant form, free L-DAP can also be present.[7] The concentration of β-ODAP in grass pea is a significant concern as it can cause neurolathyrism, a paralytic neurodegenerative disease, upon prolonged consumption.[7]
Quantitative Data on L-DAP and its Derivatives
The concentration of L-DAP and its derivatives varies significantly depending on the organism and environmental conditions. The following table summarizes available quantitative data.
| Organism/Source | Compound | Concentration | Analytical Method | Reference(s) |
| Lathyrus sativus seeds | β-ODAP | 0.20–1.18 mg/g | Not specified | [5] |
| Lathyrus sativus leaves | Total ODAP | 0.17–1.28 % | Spectrophotometry | [6] |
| Lathyrus sativus seeds | Total ODAP | 0.13–0.22 % | Spectrophotometry | [6] |
| Lathyrus sativus seeds | β-ODAP | 0.5–2.5 % | Not specified | [8] |
Biosynthesis of L-2,3-Diaminopropanoic Acid
Two primary pathways for the biosynthesis of L-DAP have been characterized, primarily in bacteria. These pathways utilize different precursor molecules and enzymatic machinery.
Pathway 1: Pyridoxal Phosphate (PLP)-Mediated Amination of L-Serine
A widely cited pathway for L-DAP formation is the direct amination of L-serine, a reaction catalyzed by a pyridoxal phosphate (PLP)-dependent enzyme.[9] PLP-dependent aminotransferases are known to facilitate the transfer of an amino group from a donor molecule to an acceptor.[10][11]
The proposed mechanism involves the formation of a Schiff base between L-serine and PLP, followed by the enzymatic transfer of an amino group to the β-carbon of L-serine, yielding L-DAP. While this pathway is frequently mentioned, the specific aminotransferase responsible for this reaction in most organisms has not been definitively identified.
Pathway 2: The SbnA/SbnB Pathway in Staphylococcus aureus
A well-characterized, two-step enzymatic pathway for L-DAP biosynthesis exists in Staphylococcus aureus as part of the staphyloferrin B siderophore biosynthetic gene cluster.[4] This pathway utilizes O-phospho-L-serine and L-glutamate as precursors.[3][12][13]
The two key enzymes in this pathway are:
-
SbnA : A PLP-dependent enzyme that catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[3][12][13]
-
SbnB : An NAD+-dependent enzyme that catalyzes the oxidative hydrolysis of ACEGA to yield L-DAP and α-ketoglutarate.[4]
The overall reaction scheme is as follows:
O-phospho-L-serine + L-glutamate --(SbnA, PLP)--> ACEGA + Pi ACEGA + NAD+ --(SbnB)--> L-DAP + α-ketoglutarate + NADH + H+
Experimental Protocols
The analysis of L-DAP in biological matrices requires robust methods for extraction, separation, and quantification. The following sections provide detailed methodologies for these key experiments.
Extraction of L-DAP from Bacterial Cells
This protocol is adapted from standard methods for the extraction of small metabolites from bacteria.
Materials:
-
Bacterial cell culture
-
Ice-cold 50% acetonitrile in water
-
Centrifuge
-
Lyophilizer or vacuum centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest bacterial cells from the culture medium by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove residual medium components.
-
Resuspend the cell pellet in a known volume of ice-cold 50% acetonitrile. The volume should be adjusted based on the cell pellet weight to ensure efficient extraction.
-
Lyse the cells by sonication or bead beating on ice to release intracellular metabolites.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble metabolites to a new microcentrifuge tube.
-
Dry the extract completely using a lyophilizer or vacuum centrifuge.
-
Store the dried extract at -80°C until analysis.
Quantification of L-DAP by HPLC with Pre-column Derivatization
Due to the lack of a strong chromophore, L-DAP requires derivatization prior to UV or fluorescence detection by HPLC. This protocol describes a general method using a common derivatizing agent.
Materials:
-
Dried metabolite extract
-
Derivatizing agent solution (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC, or phenylisothiocyanate - PITC)
-
HPLC system with a C18 reversed-phase column and a UV or fluorescence detector
-
Mobile phases (e.g., acetonitrile and an aqueous buffer)
-
L-DAP standard solution
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a specific volume of ultrapure water or a suitable buffer.
-
Derivatization:
-
Mix a known volume of the reconstituted extract with the derivatizing agent solution according to the manufacturer's protocol.
-
Incubate the reaction mixture for the specified time and temperature to ensure complete derivatization.
-
Prepare a calibration curve by derivatizing a series of L-DAP standard solutions of known concentrations in the same manner.
-
-
HPLC Analysis:
-
Inject the derivatized sample and standards onto the HPLC system.
-
Separate the derivatized amino acids using a suitable gradient of the mobile phases.
-
Detect the derivatized L-DAP at the appropriate wavelength for the chosen derivatizing agent.
-
-
Quantification:
-
Identify the peak corresponding to derivatized L-DAP in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of L-DAP in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Enzymatic Assay for the SbnA/SbnB Pathway
This coupled enzyme assay allows for the determination of SbnA activity by monitoring the production of NADH by SbnB.[3][12]
Materials:
-
Purified SbnA and SbnB enzymes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
O-phospho-L-serine (OPS)
-
L-glutamate
-
NAD+
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, OPS, L-glutamate, and NAD+ in a cuvette.
-
Add a known concentration of purified SbnB to the mixture.
-
Initiate the reaction by adding a known concentration of purified SbnA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The initial rate of the reaction can be used to determine the kinetic parameters of SbnA.
Conclusion
L-2,3-diaminopropanoic acid is a non-proteinogenic amino acid of significant interest due to its role as a precursor to a variety of bioactive secondary metabolites. Understanding its natural distribution and the enzymatic pathways that govern its synthesis is crucial for the discovery and development of new therapeutic agents. The biosynthetic pathways, particularly the well-defined SbnA/SbnB system in S. aureus, present potential targets for antimicrobial drug design. The experimental protocols outlined in this guide provide a framework for researchers to investigate L-DAP in various biological systems, paving the way for further advancements in this field. Future research should focus on identifying the specific enzymes in the serine amination pathway and quantifying free L-DAP levels in a broader range of organisms to fill existing knowledge gaps.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Composition of Lathyrus L. Seeds: Antioxidant Activities, Phenolic Profiles, β-ODAP and Protein Contents [arccjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Detection Methods for Antinutritive Factor β-ODAP Present in Lathyrus sativus L. by High Pressure Liquid Chromatography and Thin Layer Chromatography | PLOS One [journals.plos.org]
- 9. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 10. InterPro [ebi.ac.uk]
- 11. beilstein-institut.de [beilstein-institut.de]
- 12. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Literature review on the biological roles of 2,3-Diaminopropanoic acid.
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, plays multifaceted and critical roles across various biological systems. While not a component of primary metabolism in all organisms, it serves as a crucial precursor for the biosynthesis of a range of secondary metabolites, including potent antibiotics, essential siderophores, and formidable neurotoxins. Its unique chemical structure, featuring two amino groups, imparts significant biological activity and makes its derivatives valuable tools for enzyme inhibition and therapeutic development. This technical guide provides a comprehensive review of the biological significance of DAP, detailing its biosynthetic pathways, its function as a natural product building block, its antimicrobial and neurotoxic properties, and its utility in biochemical research as an enzyme inhibitor and a modulator of metabolic pathways.
Introduction
2,3-Diaminopropanoic acid (DAP), also known as β-aminoalanine, is a non-proteinogenic amino acid found in various plants and bacteria.[1] It exists in both L- and D-enantiomeric forms, with the L-isomer being the more common precursor in natural product biosynthesis.[2][3] Its structural significance lies in being a key component of several biologically active compounds, including the tuberactinomycin and bleomycin families of antibiotics, the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) responsible for neurolathyrism, and siderophores like staphyloferrin B.[4][5] Furthermore, synthetic derivatives of DAP have been developed as potent antimicrobial agents and specific enzyme inhibitors, highlighting its potential in drug discovery and development.[6][7] This document serves as a detailed guide to the known biological functions of DAP, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and application.
Biosynthesis of L-2,3-Diaminopropanoic Acid
The biosynthesis of L-DAP has been elucidated in several microorganisms, revealing distinct pathways that utilize primary metabolites.
Serine-based Pathway
In many organisms, L-DAP is derived from L-serine.[4] This transformation is a pyridoxal phosphate (PLP)-dependent process. The proposed mechanism involves the elimination of the α-hydrogen from serine, retention of both β-hydrogens, and the subsequent addition of ammonia to the C-3 position with retention of configuration.[4] This proceeds through an aminoacrylate intermediate, a common strategy in PLP-dependent β-replacement reactions.[4]
O-Phospho-L-serine and L-Glutamate Pathway in Staphylococcus aureus
In Staphylococcus aureus, L-DAP is a precursor for the siderophore staphyloferrin B and its biosynthesis is encoded by the sbn gene cluster.[2][5] This pathway involves two key enzymes, SbnA and SbnB.
-
SbnA , a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[2][6]
-
SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA, yielding L-DAP, α-ketoglutarate, and NADH.[2][3]
This two-step process provides the necessary building block for the non-ribosomal peptide synthetase (NRPS)-independent synthesis of staphyloferrin B.[8][9]
References
- 1. L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxicity of β-N-oxalyl-l-αβ-diaminopropionic acid, the neurotoxin from the pulse Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N3-haloacetyl derivatives of L-2,3-diaminopropanoic acid: novel inactivators of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the Substrate Specificity of SbnA, the Enzyme Catalyzing the First Step in Staphyloferrin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2,3-Diaminopropanoic Acid for Researchers and Drug Development Professionals
Introduction
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various biologically active molecules, including antibiotics and siderophores. Its unique structure, featuring two amino groups, imparts distinct chemical properties that are of significant interest in pharmaceutical and biotechnological applications. A thorough understanding of the solubility and stability of DAP in different solvent systems is paramount for its effective handling, formulation, and application in research and drug development. This technical guide provides an in-depth overview of the solubility and stability of 2,3-diaminopropanoic acid, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physicochemical Properties
2,3-Diaminopropanoic acid is typically a white crystalline solid. The free base form is known to be hygroscopic and can absorb atmospheric carbon dioxide, which may impact its stability and handling.[1] For this reason, it is frequently supplied and utilized as a more stable hydrochloride salt.[2]
Solubility of 2,3-Diaminopropanoic Acid
The solubility of 2,3-diaminopropanoic acid is significantly influenced by the solvent, the pH of the medium, and whether it is in its free base or salt form. As an amino acid, its solubility in aqueous solutions is pH-dependent, generally exhibiting minimum solubility at its isoelectric point and increasing in acidic or basic conditions.[2][3]
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for 2,3-diaminopropanoic acid and its hydrochloride salt in various solvents.
Table 1: Quantitative Solubility of 2,3-Diaminopropanoic Acid Hydrochloride in Water
| Form | Solvent | Temperature | Solubility | Method |
| DL-2,3-Diaminopropionic acid monohydrochloride | Water | Not Specified | 28 mg/mL | Not Specified |
| DL-2,3-Diaminopropionic acid monohydrochloride | Water (pH adjusted to 2 with 1M HCl) | 60°C | 66.67 mg/mL | Ultrasonic and warming assisted |
| L-2,3-Diaminopropionic acid hydrochloride | Water | Not Specified | ~83.3 mg/mL (1 g in 12 mL) | Not Specified |
| D-2,3-Diaminopropionic acid hydrochloride | Water | 20°C | ~32.3 mg/mL (1 g in 31 mL) | Not Specified |
Table 2: Qualitative Solubility of 2,3-Diaminopropanoic Acid and its Salts
| Form | Solvent | Solubility |
| DL-2,3-Diaminopropionic acid | Water | Soluble (yields alkaline solutions) |
| DL-2,3-Diaminopropionic acid | Ethanol | Practically insoluble |
| DL-2,3-Diaminopropionic acid | Diethyl ether | Practically insoluble |
| DL-2,3-Diaminopropionic acid monohydrochloride | Dimethyl sulfoxide (DMSO) | Insoluble or slightly soluble (< 1 mg/mL) |
| DL-2,3-Diaminopropionic acid monohydrochloride | Ethanol | Insoluble |
| L-2,3-Diaminopropionic acid hydrochloride | Ethanol | Practically insoluble |
Stability of 2,3-Diaminopropanoic Acid
The stability of 2,3-diaminopropanoic acid is a critical consideration for its storage and use in formulations. The primary concerns are its hygroscopicity and potential for degradation under various environmental conditions.
General Stability Profile
-
Hygroscopicity : The free base of DAP is hygroscopic and can readily absorb moisture from the air, which may lead to physical changes and chemical degradation.[1][2]
-
Salt Form : The hydrochloride salt of DAP is more stable than the free base, offering improved resistance to moisture absorption.[2]
-
pH Sensitivity : As with many amino acids, the stability of DAP in aqueous solutions can be pH-dependent. Extremes in pH, especially when combined with elevated temperatures, can lead to degradation.
-
Enzymatic Degradation : In biological systems, L-2,3-diaminopropionate can be degraded by the enzyme diaminopropionate ammonia-lyase (DpaL) into pyruvate and ammonia through a 2-aminoacrylate intermediate.[4]
Forced Degradation and Stability-Indicating Methods
To comprehensively assess the stability of DAP, forced degradation studies under various stress conditions are recommended. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC).
Table 3: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |
| Oxidation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60°C - 105°C) and wet heat (in solution) |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of 2,3-diaminopropanoic acid.
-
Preparation : Add an excess amount of 2,3-diaminopropanoic acid (or its salt) to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, DMSO). The solid should be in excess to ensure that a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][6]
-
Sample Collection and Preparation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Undissolved Solute : Filter the supernatant through a 0.45 µm filter to remove any undissolved solid particles.[7] Alternatively, centrifuge the samples at high speed and collect the clear supernatant.
-
Quantification :
-
For UV-absorbing compounds : Dilute the filtrate with an appropriate solvent and measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). Calculate the concentration using a pre-determined calibration curve.
-
For non-UV absorbing compounds or for higher sensitivity : Analyze the diluted filtrate using a suitable analytical technique such as HPLC with an appropriate detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) or a specific amino acid analysis method.
-
-
Data Reporting : Express the solubility in units such as mg/mL, g/100 mL, or molarity (mol/L).
Protocol 2: Potentiometric Titration for pKa Determination
This method is used to determine the acid dissociation constants (pKa values) of 2,3-diaminopropanoic acid, which is crucial for understanding its pH-dependent solubility.
-
Solution Preparation : Prepare a standard solution of 2,3-diaminopropanoic acid (e.g., 0.1 M) in deionized water. Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8][9]
-
Titration Setup : Place a known volume of the DAP solution into a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.
-
Acidic Titration : Titrate the DAP solution with the standardized HCl solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition. Continue the titration until the pH drops to approximately 1.5.[8]
-
Basic Titration : In a separate experiment, titrate a fresh sample of the DAP solution with the standardized NaOH solution in a similar incremental manner. Continue the titration until the pH reaches approximately 12.5.[8]
-
Data Analysis : Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). For a diamino acid like DAP, multiple pKa values will be observed. The isoelectric point (pI) can be calculated from the relevant pKa values.
Protocol 3: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to quantify 2,3-diaminopropanoic acid and its degradation products.
-
Column and Mobile Phase Selection :
-
Column : A reversed-phase C18 column is a common starting point.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to separate the polar DAP from less polar degradation products.[10]
-
-
Detection : Since DAP lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) may be possible but can be non-specific. Derivatization with a UV-active or fluorescent tag (e.g., ninhydrin, o-phthalaldehyde (OPA), or dansyl chloride) is a common strategy for enhancing detection sensitivity and specificity. Alternatively, a mass spectrometer (LC-MS) can be used for highly specific and sensitive detection.
-
Forced Degradation Study : Subject DAP solutions to the stress conditions outlined in Table 3. Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent DAP peak and from each other.
-
Method Validation : Validate the final HPLC method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Degradation Pathway and Experimental Workflows
Caption: Enzymatic degradation pathway of L-2,3-diaminopropanoic acid.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for stability-indicating method development.
References
- 1. 2,3-Diaminopropionic Acid [drugfuture.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 9. 2.1. Amino acids and potentiometric titration reagents [bio-protocol.org]
- 10. chromatographyonline.com [chromatographyonline.com]
2,3-Diaminopropanoic Acid: A Versatile Non-Proteinogenic Amino Acid for Drug Discovery and Development
An In-depth Technical Guide
Abstract
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and drug development. Its unique structural features, including the presence of two amino groups, offer extensive possibilities for creating novel therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of DAP, encompassing its chemical properties, synthesis, and biological significance. It details its role as a precursor to natural products like antibiotics and siderophores, and its application in the design of enzyme inhibitors, pH-sensitive peptides for drug delivery, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant biochemical pathways to facilitate further research and application of this versatile amino acid.
Introduction
Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and largely untapped source of chemical diversity for drug discovery.[1] Among these, 2,3-diaminopropanoic acid (DAP) has garnered significant attention due to its unique chemical architecture and inherent biological relevance. DAP is a structural analogue of proteinogenic amino acids like alanine and serine, but with an additional amino group on the β-carbon.[2][3] This feature imparts distinct chemical properties, including increased basicity and the potential for orthogonal functionalization, making it an attractive scaffold for the synthesis of complex molecules and peptidomimetics.
DAP is found in nature as a constituent of various secondary metabolites, including the antibiotic zwittermicin A and the antituberculosis agent tuberactinomycin.[4] It also serves as a crucial precursor in the biosynthesis of siderophores, such as staphyloferrin B in Staphylococcus aureus, which are essential for iron acquisition in pathogenic bacteria.[5][6] The biological significance of DAP extends to its role as a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) found in certain legumes.[7]
In the realm of medicinal chemistry, DAP and its derivatives have been explored for a multitude of therapeutic applications. They have been successfully employed as inhibitors of enzymes like glucosamine-6-phosphate synthase, a target for antifungal and antibacterial agents.[2][8] Furthermore, the incorporation of DAP into peptides has led to the development of pH-sensitive vectors for nucleic acid delivery, leveraging the distinct pKa values of its two amino groups.[9] The antimicrobial potential of DAP-containing peptides is also an active area of research.[10][11]
This guide aims to provide a detailed technical overview of 2,3-diaminopropanoic acid for researchers and drug development professionals. It will cover its fundamental properties, provide detailed synthetic protocols, summarize key quantitative data on its biological activities, and visualize its role in biochemical pathways.
Physicochemical Properties of 2,3-Diaminopropanoic Acid
2,3-Diaminopropanoic acid is a small, polar molecule with the chemical formula C₃H₈N₂O₂.[12] Its structure is characterized by a propanoic acid backbone with amino groups at both the α (C2) and β (C3) positions. It exists as two stereoisomers, (S)-2,3-diaminopropanoic acid (L-DAP) and (R)-2,3-diaminopropanoic acid (D-DAP).[13] The physicochemical properties of DAP are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O₂ | [12] |
| Molecular Weight | 104.11 g/mol | [12] |
| IUPAC Name | 2,3-diaminopropanoic acid | [3][12] |
| Synonyms | 3-Aminoalanine, α,β-Diaminopropionic acid, Dpr | [3][12] |
| CAS Number | 4033-39-0 (L-isomer) | [4] |
| pKa (α-NH₂) of free acid | 6.67 (at 25°C) | [9] |
| pKa (β-NH₂) of free acid | 9.37 (at 37°C) | [9] |
| pKa (α-NH₂) of methyl ester | 4.18 (at 37°C) | [9] |
| pKa (β-NH₂) of methyl ester | 7.96 (at 37°C) | [9] |
Table 1: Physicochemical Properties of 2,3-Diaminopropanoic Acid.
Synthesis and Biosynthesis
Chemical Synthesis
The synthesis of DAP and its derivatives is crucial for their application in research and drug development. A common strategy involves the use of protected amino acid precursors, such as serine or aspartic acid. A detailed, multi-step synthesis for orthogonally protected L-DAP methyl esters starting from commercially available Nα-Fmoc-O-tert-butyl-D-serine has been reported, with good yields at each step.[14][15]
A key step in this synthetic route is the reductive amination of an aldehyde derived from the serine precursor.[14][15] This method allows for the introduction of various functionalities at the β-amino group, enabling the creation of a diverse library of DAP analogs. The overall yield for the multi-step synthesis of Boc-L-Dap(Fmoc)-OH from Nα-Fmoc-O-tert-butyl-D-serine is reported to be 73%.[14]
Biosynthesis
In biological systems, L-2,3-diaminopropionate is biosynthesized from the proteinogenic amino acid L-serine.[4] In Staphylococcus aureus, the biosynthesis of L-DAP, a precursor to the siderophore staphyloferrin B, is catalyzed by the enzymes SbnA and SbnB.[6][16] The pathway involves the condensation of O-phospho-L-serine and L-glutamate by the PLP-dependent enzyme SbnA to form N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). Subsequently, the NAD⁺-dependent enzyme SbnB catalyzes the oxidative hydrolysis of ACEGA to yield α-ketoglutarate and L-DAP.[6][16]
References
- 1. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. urncst.com [urncst.com]
- 5. Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.brighton.ac.uk [research.brighton.ac.uk]
- 8. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 13. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2,3-Diaminopropanoic Acid Hydrobromide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminopropanoic acid (Dpr) is a non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry. Its side chain contains a primary amine, which can be utilized for the synthesis of branched peptides, the introduction of labels or tags, and the construction of cyclic peptides. The hydrobromide salt of Dpr is a common starting material, which is typically protected for use in solid-phase peptide synthesis (SPPS). A frequently used derivative is N-α-Fmoc-N-β-(4-methyltrityl)-L-2,3-diaminopropanoic acid (Fmoc-Dpr(Mtt)-OH). The Mtt group provides orthogonal protection of the side-chain amine, as it can be selectively removed under mildly acidic conditions without affecting the acid-labile protecting groups of other residues or the peptide-resin linkage.
These application notes provide detailed protocols and data for the successful incorporation of Fmoc-Dpr(Mtt)-OH into peptide sequences using Fmoc-based SPPS.
Challenges in the Incorporation of Fmoc-Dpr(Mtt)-OH
The incorporation of Fmoc-Dpr(Mtt)-OH and its structural analog, Fmoc-Dab(Mtt)-OH (N-α-Fmoc-N-γ-(4-methyltrityl)-L-2,4-diaminobutyric acid), can be challenging due to a significant side reaction: lactam formation.[1] Pre-activation of the carboxylic acid with common coupling reagents can lead to intramolecular cyclization, resulting in a stable six-membered ring (in the case of Dab) or a five-membered ring (in the case of Dpr), which terminates the peptide chain elongation. This leads to abnormally poor coupling efficiency.[1]
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagent Performance for Fmoc-Dpr(Mtt)-OH
Direct quantitative, head-to-head comparative data for the coupling efficiency of Fmoc-Dpr(Mtt)-OH with various reagents is not extensively available in the literature. However, based on studies with the highly analogous Fmoc-Dab(Mtt)-OH, a qualitative assessment can be made.[1]
| Coupling Reagent | Reagent Type | Performance for Fmoc-Dpr(Mtt)-OH | Key Considerations |
| DEPBT | Phosphonium Salt | Recommended | Minimal lactam formation when used without pre-activation.[1] |
| HATU, HBTU, HCTU | Aminium/Uronium Salt | Not Recommended | High propensity for lactam formation upon pre-activation.[1] |
| DIC/HOBt | Carbodiimide/Additive | Not Recommended | Prone to lactam formation, especially with pre-activation.[1] |
| PyBOP | Phosphonium Salt | Not Recommended | Can induce rapid lactamization.[1] |
Note: The performance data is largely extrapolated from studies on Fmoc-Dab(Mtt)-OH, which is known to exhibit similar challenges of lactamization.[1]
Table 2: Representative Yields of Peptides Containing 2,3-Diaminopropanoic Acid (Dap)
The following table provides examples of reported yields for peptides containing Dap residues, though not specifically with the Mtt protecting group. Actual yields will be highly sequence-dependent.
| Peptide Type | Protecting Group Strategy | Reported Yield Range |
| Linear, non-methylated Dap-containing peptides | Fmoc/Dde | 36-47% |
| Linear, N-methylated Dap-containing peptides | Fmoc/Dde | 13-26% |
| Linear, N,N-dimethylated Dap-containing peptides | Fmoc/Dde | 9% |
| Cyclic peptides (via side-chain lactamization) | Fmoc/Mtt (for Lys) | 31-67% (cyclization step) |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate for 3 minutes.
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (for standard amino acids):
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
- Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate for 1-4 hours at room temperature.
- Monitor the reaction completion using a Kaiser test.
- Wash the resin with DMF.
Protocol 2: Optimized Coupling of Fmoc-Dpr(Mtt)-OH using DEPBT
This protocol is specifically designed to minimize lactam formation during the incorporation of Fmoc-Dpr(Mtt)-OH.[1]
1. Resin and Reagent Preparation:
- Perform Fmoc deprotection on the resin-bound peptide as described in Protocol 1.
- Ensure all reagents are anhydrous.
2. Coupling Procedure (No Pre-activation):
- Suspend the deprotected peptide-resin in DMF.
- Add Fmoc-Dpr(Mtt)-OH (1.5 - 3 equivalents based on resin substitution).
- Add DEPBT (1.5 - 3 equivalents).
- Add DIPEA (3 - 6 equivalents).
- Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained. A double coupling may be necessary for difficult sequences.
- Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times).
Protocol 3: On-Resin Deprotection of the Mtt Group
This protocol allows for the selective removal of the Mtt group from the Dpr side chain, enabling site-specific modification.
1. Resin Preparation:
- Wash the peptide-resin with DCM (3 times).
2. Mtt Group Cleavage:
- Suspend the resin in a solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) in DCM. Use approximately 10 mL of solution per gram of resin.
- Gently agitate at room temperature for 30 minutes. The solution may turn yellow/orange upon cleavage of the Mtt group.
- Repeat the treatment with fresh cleavage solution until the solution remains colorless.
- Filter the resin and wash with DCM (3 times).
3. Neutralization:
- Wash the resin with 10% DIPEA in DMF (v/v) (2 times) to neutralize the protonated side-chain amine.
- Wash the resin thoroughly with DMF (5 times). The resin is now ready for side-chain modification.
Protocol 4: Final Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
2. Cleavage:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v).
- Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
3. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether twice.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for SPPS incorporating Fmoc-Dpr(Mtt)-OH.
References
Application Note: Protocols for Incorporating 2,3-Diaminopropanoic Acid into Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Diaminopropanoic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, providing a valuable chemical handle for various modifications such as PEGylation, lipidation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads.[1] The incorporation of Dap can also influence the physicochemical properties of peptides, for instance, by introducing pH sensitivity for applications like gene delivery.[2][3]
Successful incorporation of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires a robust orthogonal protection strategy to differentiate the α-amino group from the β-amino group on the side chain.[4][5] This application note provides detailed protocols and key considerations for using commercially available, orthogonally protected Dap derivatives in both Fmoc/tBu and Boc/Bzl SPPS strategies.
The Principle of Orthogonal Protection for Dap
The core challenge in using Dap is the presence of two primary amines. To ensure controlled, stepwise peptide elongation without unwanted side-chain branching, these two amines must be masked with protecting groups that can be removed under different chemical conditions.[4][5] This principle, known as orthogonal protection, is fundamental to the successful synthesis of Dap-containing peptides.[1][5] For example, one amine can be protected by a base-labile group (like Fmoc) while the other is protected by an acid-labile group (like Boc).
Caption: Orthogonal protection scheme for Dap.
Synthetic Strategies and Key Reagents
The choice of SPPS strategy dictates which orthogonally protected Dap derivative to use. The two dominant methods are Fmoc/tBu (base-labile α-amine protection) and Boc/Bzl (acid-labile α-amine protection).[4][5]
Protecting Group Strategies for Dap
The selection of the Dap building block is critical and depends on the overall synthetic plan. The most common commercially available derivatives are summarized below.
| SPPS Strategy | α-Amine Protection (Temporary) | β-Amine Protection (Side Chain) | Recommended Derivative |
| Fmoc/tBu | Fmoc (Base-labile) | Boc (Acid-labile) | Fmoc-Dap(Boc)-OH[6] |
| Boc/Bzl | Boc (Acid-labile) | Fmoc (Base-labile) | Boc-Dap(Fmoc)-OH[1][6] |
Comparison of Coupling Reagents
The choice of coupling reagent is a decisive factor in the success of peptide synthesis, impacting yield, purity, and racemization.[7] For a sterically unhindered amino acid like Dap, most standard coupling reagents are effective. However, for difficult sequences or rapid protocols, aminium/uronium salt-based reagents are preferred.[7]
| Coupling Reagent | Class | Relative Speed | Purity/Efficiency | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Very High | Low | Highly efficient for hindered couplings; preferred for rapid protocols.[7] |
| HBTU/TBTU | Aminium/Uronium | Fast | High | Low (with HOBt) | Widely used, efficient, and cost-effective. Byproducts are soluble.[7] |
| PyBOP | Phosphonium | Fast | High | Low | Byproducts are less hazardous than BOP. Efficient like HBTU.[8] |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | Cost-effective. The byproduct diisopropylurea is soluble, unlike the DCU from DCC.[7][8] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for incorporating Dap using both Fmoc and Boc SPPS strategies. The general workflow is illustrated below.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Fmoc/tBu SPPS using Fmoc-Dap(Boc)-OH
This strategy is the most common due to its milder deprotection conditions for the temporary Nα-Fmoc group.[4]
Materials:
-
Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.
-
Amino Acids: Nα-Fmoc protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).
-
Dap Derivative: Fmoc-Dap(Boc)-OH .
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Coupling Reagents: HBTU, HOBt, and N,N-Diisopropylethylamine (DIEA) or HATU/DIEA.
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) or Reagent B (TFA/Phenol/Water/TIPS, 88:5:5:2).[9]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes at room temperature.[5]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and byproducts.[5]
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the presence of free primary amines (a positive result shows blue beads).
-
Coupling of Fmoc-Dap(Boc)-OH:
-
Prepare the activation solution: In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling is incomplete and should be repeated.[7]
-
Washing: Upon completion, filter and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.[10]
-
Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide and remove all side-chain protecting groups, including the Boc group on Dap.[1][9]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.[1]
-
Protocol 2: Boc/Bzl SPPS using Boc-Dap(Fmoc)-OH
This strategy uses strong acid for Nα-deprotection and is advantageous for certain complex sequences. The Fmoc group on the Dap side chain allows for orthogonal deprotection on-resin if site-specific modification is desired.[1]
Materials:
-
Resin: MBHA or PAM resin pre-loaded with the C-terminal amino acid.[1][11]
-
Amino Acids: Nα-Boc protected amino acids with strong-acid-labile side-chain protection (e.g., Bzl, 2-Cl-Z).[6]
-
Dap Derivative: Boc-Dap(Fmoc)-OH .[1]
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Solution: 10% DIEA in DCM.
-
Coupling Reagents: HBTU, HOBt, and DIEA.
-
Solvents: DMF, DCM.
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires specialized equipment and training.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[1]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, then 1 x 20 min).[1]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 min) to neutralize the TFA salt, then wash with DCM (3x) and DMF (3x).[1][11]
-
Coupling of Boc-Dap(Fmoc)-OH:
-
Prepare and pre-activate the coupling solution as described in Protocol 4.1, Step 5, using Boc-Dap(Fmoc)-OH.
-
Add the activated solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Monitoring and Washing: Monitor with the Kaiser test and wash as described in Protocol 4.1.
-
Chain Elongation: Repeat steps 2-6 for all subsequent amino acids.
-
On-Resin Side-Chain Modification (Optional):
-
After incorporation, the Fmoc group on the Dap side chain can be selectively removed by treating the resin with 20% piperidine in DMF, while the Nα-Boc and other Bzl-based protecting groups remain intact.
-
The newly freed β-amino group can then be modified (e.g., acylated, alkylated) before proceeding with the synthesis.
-
-
Final Cleavage and Deprotection:
-
Perform the final Nα-Boc deprotection.
-
Cleave the peptide from the resin and remove all side-chain protecting groups using anhydrous HF with appropriate scavengers for 1-2 hours at 0°C.
-
Purification and Analysis
Regardless of the synthetic strategy used, the crude peptide must be purified and characterized to ensure identity and purity.
-
Purification: The crude peptide is typically dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1]
Conclusion
The successful incorporation of 2,3-Diaminopropanoic acid into peptide sequences is readily achievable through standard SPPS methodologies. The key to success lies in the implementation of an orthogonal protection strategy, allowing for the selective differentiation of the α- and β-amino groups. By selecting the appropriate protected Dap derivative (Fmoc-Dap(Boc)-OH for Fmoc/tBu synthesis or Boc-Dap(Fmoc)-OH for Boc/Bzl synthesis) and utilizing efficient coupling reagents, researchers can effectively synthesize Dap-containing peptides for a wide range of applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: 2,3-Diaminopropanoic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-diaminopropanoic acid (DAP) as a versatile building block in the design and synthesis of novel pharmaceutical agents. Detailed protocols for key synthetic transformations and relevant biological assays are included to facilitate further research and development in this area.
Application Notes: The Versatility of 2,3-Diaminopropanoic Acid
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, offers unique structural features that make it a valuable scaffold for medicinal chemists. Its vicinal diamine functionality allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties and biological activity.
Key Applications:
-
Antibacterial Agents: DAP is a crucial component of monobactam antibiotics, which are effective against multidrug-resistant bacteria.[1][2][3][4][5] The DAP core can be functionalized to enhance stability against β-lactamases and improve antibacterial potency.[1]
-
Antifungal Agents: Dipeptides containing N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) have demonstrated significant antifungal activity, particularly against Candida albicans.[6] These compounds act by irreversibly inhibiting glucosamine-6-phosphate synthetase, a key enzyme in the fungal cell wall biosynthesis pathway.[6][7]
-
Antimicrobial Peptides (AMPs): Incorporation of DAP into linear cationic amphipathic peptides can confer pH sensitivity, which is advantageous for drug delivery.[8] The β-amino group of DAP has a pKa that allows for changes in protonation state within the endosomal pH range, facilitating endosomal escape.[8] Furthermore, modifying the branching core of tetrameric lactoferricin peptides with DAP has been shown to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[9]
-
Enzyme Inhibitors: DAP derivatives have been designed as inhibitors of various enzymes. For instance, N³-(iodoacetyl)-L-2,3-diaminopropanoic acid is a potent inactivator of glucosamine-6-phosphate synthase.[7] DAP itself can also act as a substrate for pantothenate synthetase, leading to metabolic stress in bacteria like Salmonella enterica.[10]
-
Drug Delivery Vehicles: The pH-sensitive nature of DAP-containing peptides makes them promising non-viral vectors for the delivery of nucleic acids and other therapeutic cargoes to mammalian cells.[8]
-
Siderophore and Antibiotic Precursors: In microorganisms, L-2,3-diaminopropionic acid serves as a precursor for the biosynthesis of siderophores, such as staphyloferrin B, and various antibiotics.[11][12]
Structural Advantages:
The presence of two amino groups in close proximity allows for:
-
Orthogonal Protection Strategies: The α- and β-amino groups can be selectively protected and functionalized, enabling precise control over the synthesis of complex molecules.[13][14]
-
Introduction of Diverse Functionality: The amino groups serve as handles for introducing a wide range of chemical moieties to explore structure-activity relationships (SAR).
-
Chelation Properties: The diamine motif can coordinate with metal ions, a property that is relevant for applications such as siderophore mimics.
Quantitative Data Summary
Table 1: Antimicrobial Activity of DAP-Containing Compounds
| Compound/Peptide | Target Organism | Activity Metric (e.g., MIC, LC99.9) | Reference |
| N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) dipeptides | Candida albicans | Growth inhibition | [6] |
| LBT-1 ((RRWQWR)₄DAP₂Ahx₂-C₂) | Candida albicans SC5314 | LC99.9: 1.88–7.5 µM | [9] |
| LBT-1 ((RRWQWR)₄DAP₂Ahx₂-C₂) | Candidozyma auris 111 | LC99.9: 7.5–15 µM | [9] |
Table 2: pKa Values of the β-Amino Group in DAP Derivatives
| Compound | pKa at 25°C | Estimated pKa at 37°C | Reference |
| Methyl 2,3-diaminopropanoate (1) | 8.29 | 7.94 | [8] |
| Methyl 2-acetamido-3-aminopropanoate (2) | 7.84 | 7.49 | [8] |
| N-acetyl-2,3-diaminopropionic acid (3) | 7.82 | 7.49 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected L-DAP Methyl Esters
This protocol describes a general synthetic route for preparing orthogonally protected L-DAP methyl esters, starting from Nα-Fmoc-O-tert-butyl-D-serine.[14] This strategy allows for the selective deprotection and functionalization of the α- and β-amino groups.
Workflow Diagram:
References
- 1. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Functionalized 2,3-Diaminopropionates and Their Potential for Directed Monobactam Biosynthesis | CoLab [colab.ws]
- 5. [PDF] Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities [frontiersin.org]
- 10. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]
Application Notes and Protocols for the Derivatization of 2,3-Diaminopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the derivatization of 2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid that serves as a crucial building block for siderophores and certain antibiotics.[1][2] The following protocols are designed to facilitate the qualitative and quantitative analysis of DAP in various sample matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
2,3-Diaminopropanoic acid is a polar molecule, making its direct analysis by conventional chromatographic techniques challenging. Derivatization is a key step to enhance its volatility for GC analysis and to improve its chromatographic retention and detection for HPLC analysis. This document outlines two robust derivatization methodologies: pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for HPLC analysis with fluorescence or UV detection, and silylation for GC-MS analysis.
Application Note 1: HPLC Analysis of 2,3-Diaminopropanoic Acid via FMOC-Cl Derivatization
Principle
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing agent that reacts with primary and secondary amino groups under alkaline conditions to form stable, highly fluorescent derivatives.[3][4] This allows for sensitive detection of amino acids by HPLC. Both the α- and β-amino groups of DAP are expected to react with FMOC-Cl, leading to a di-FMOC-DAP derivative.
Experimental Protocol
Materials:
-
2,3-Diaminopropanoic acid (DAP) standard
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 3 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Glacial acetic acid or hydrochloric acid (to stop the reaction)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing DAP
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of DAP standard in 0.1 M HCl to prepare a stock solution.
-
For unknown samples, perform necessary extraction and cleanup steps to isolate the amino acid fraction. Ensure the final sample is in an aqueous solution.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the DAP sample or standard with 100 µL of borate buffer (0.1 M, pH 9.0).
-
Add 200 µL of FMOC-Cl solution.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 10-20 minutes.[5]
-
Stop the reaction by adding 100 µL of glacial acetic acid or an appropriate amount of HCl to acidify the mixture.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2)
-
Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase A, gradually increasing to elute the more hydrophobic di-FMOC-DAP derivative. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 310 nm) or UV detector (265 nm).[4]
-
Injection Volume: 20 µL
-
Data Presentation
Table 1: HPLC Gradient Elution Program (Example)
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Aqueous Buffer) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Table 2: Estimated HPLC Performance Characteristics for Di-FMOC-DAP
| Parameter | Estimated Value | Notes |
| Retention Time | 15 - 25 minutes | Highly dependent on the specific gradient and column used. The di-FMOC derivative will be significantly more hydrophobic than mono-derivatized amino acids.[3] |
| Limit of Detection (LOD) | low pmol range | FMOC derivatives are highly fluorescent, allowing for sensitive detection.[5] |
| Linear Range | 0.1 - 100 µM | Expected to be linear over a wide concentration range. |
Note: The retention time is an estimation and should be confirmed experimentally.
Application Note 2: GC-MS Analysis of 2,3-Diaminopropanoic Acid via Silylation
Principle
Silylation is a common derivatization technique for GC analysis that replaces active hydrogens in polar functional groups (e.g., -NH2, -COOH) with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. For DAP, the carboxyl and both amino groups are expected to be silylated.
Experimental Protocol
Materials:
-
2,3-Diaminopropanoic acid (DAP) standard
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))
-
Pyridine or Acetonitrile (anhydrous)
-
Sample containing DAP
Procedure:
-
Sample Preparation:
-
The sample containing DAP must be completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
-
For quantitative analysis, add an internal standard prior to drying.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the reaction vial tightly.
-
Heat the mixture at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature before opening.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized DAP. An example program is in the table below.
-
Injector Temperature: 250°C
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Presentation
Table 3: GC Oven Temperature Program (Example)
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
| Initial | 100 | 2 | - |
| Ramp 1 | 280 | 5 | 10 |
Table 4: Estimated GC-MS Performance Characteristics for Silylated DAP
| Parameter | Estimated Value | Notes |
| Retention Time | 10 - 20 minutes | Dependent on the specific temperature program and column. |
| Key Mass Fragments (m/z) for TMS-DAP | M-15, M-117 | M-15 corresponds to the loss of a methyl group. M-117 corresponds to the loss of a COOTMS group. The fully silylated derivative will have a characteristic mass spectrum.[7] |
Note: The retention time and mass fragments are estimations and should be confirmed experimentally by analyzing a pure standard of derivatized DAP.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for derivatization and analysis, and the biosynthetic pathway of 2,3-diaminopropanoic acid.
Caption: General workflow for the derivatization and analysis of 2,3-Diaminopropanoic acid.
Caption: Biosynthetic pathway of 2,3-Diaminopropanoic acid and its role as a precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the detection and quantification of 2,3-Diaminopropanoic acid.
Analytical Techniques for 2,3-Diaminopropanoic Acid: Application Notes and Protocols
Introduction
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, serves as a crucial building block for various natural products, including antibiotics, siderophores, and certain toxins. Its presence in therapeutic peptides and complex biological systems necessitates robust and reliable analytical methods for its detection and quantification. The high polarity and zwitterionic nature of DAP present unique challenges for separation and analysis, often requiring specialized chromatographic techniques or derivatization. This document provides detailed application notes and protocols for the primary analytical methods used to identify and quantify DAP, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for the quantification of DAP due to its high sensitivity, selectivity, and applicability to complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating highly polar, underivatized amino acids like DAP.
Principle
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. This mechanism provides excellent retention for polar compounds that are poorly retained in reversed-phase chromatography. Coupling HILIC with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.
Protocol 1: HILIC-MS/MS for Underivatized DAP in Biological Fluids
This protocol is designed for the quantification of DAP in plasma or urine.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.[1] b. Vortex the mixture for 30 seconds. c. Incubate the samples at 4°C for 30 minutes to ensure complete precipitation. d. Centrifuge at 12,000 rpm for 5 minutes.[1] e. Transfer 50 µL of the clear supernatant to a new tube. f. Add 450 µL of the initial mobile phase (e.g., 85:15 acetonitrile/water with 10 mM ammonium formate) containing an appropriate internal standard (e.g., stable isotope-labeled DAP). g. Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: HILIC Column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.15% Formic Acid, pH 3.0.[3]
-
Mobile Phase B: 10 mM Ammonium Formate in 85:15 Acetonitrile:Water with 0.15% Formic Acid.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 50% B
-
12.0 min: 50% B
-
12.1 min: 95% B
-
18.0 min: 95% B
-
-
Injection Volume: 4 µL.[1]
-
Column Temperature: 35°C.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters (Example for DAP):
-
Precursor Ion (Q1): m/z 105.1
-
Product Ion (Q3): m/z 88.1 (quantifier), m/z 60.1 (qualifier)
-
Note: These transitions should be optimized empirically on the specific instrument.
-
3. Data Analysis a. Integrate the peak areas for the DAP quantifier and qualifier transitions and for the internal standard. b. Generate a calibration curve by plotting the peak area ratio (DAP/Internal Standard) against the concentration of the calibrators. c. Quantify DAP in unknown samples using the linear regression equation from the calibration curve.
Application Note 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is a robust technique for amino acid analysis. However, due to the low volatility of amino acids, a chemical derivatization step is mandatory to convert them into volatile and thermally stable compounds.[4]
Principle
A two-step derivatization is commonly employed. First, the carboxylic acid group is esterified (e.g., to a methyl ester). Second, the amino groups are acylated (e.g., with pentafluoropropionic anhydride, PFPA).[5] The resulting derivatives are volatile and can be readily analyzed by GC-MS. Quantification is typically performed using stable isotope-labeled internal standards that undergo the same derivatization process.
Protocol 2: Two-Step Derivatization GC-MS for DAP
1. Sample Preparation and Derivatization a. Pipette a known volume of sample (e.g., protein hydrolysate, extract) into a reaction vial and dry completely under a stream of nitrogen. b. Step 1 (Esterification): Add 100 µL of 2 M HCl in methanol (CH₃OH). Cap the vial tightly and heat at 80°C for 60 minutes.[4] c. Evaporate the reagent under a nitrogen stream. d. Step 2 (Acylation): Add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) in ethyl acetate. Cap the vial and heat at 65°C for 30 minutes.[5] e. Evaporate the reagent and solvent under a nitrogen stream. f. Reconstitute the dry residue in 100 µL of toluene for injection into the GC-MS.[4]
2. Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Medium-polarity, low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.[6]
-
Injection Mode: Splitless (1 µL injection).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 4 minutes.
-
Ramp: 20°C/min to 300°C.
-
Hold at 300°C for 4 minutes.[6]
-
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[5]
-
MS Parameters: Select characteristic, high m/z fragment ions for the derivatized DAP and internal standard for monitoring.
3. Data Analysis a. Identify the derivatized DAP peak based on its retention time and characteristic mass fragments. b. Quantify using a calibration curve generated from the peak area ratios of the analyte to the internal standard, similar to the LC-MS/MS method.
Application Note 3: Reversed-Phase HPLC (RP-HPLC) with UV Detection
While less sensitive and specific than MS-based methods, RP-HPLC with UV detection is a valuable tool for analyzing DAP in simpler matrices or when it is part of a larger molecule like a peptide, especially with protecting groups like Boc (tert-butoxycarbonyl).
Principle
This method separates molecules based on their hydrophobicity. For peptides containing Boc-protected DAP, the Boc group increases hydrophobicity, allowing for good retention on a C18 column. Detection is typically performed at 214 nm, which corresponds to the absorbance of the peptide backbone.
Protocol 3: RP-HPLC for Peptides Containing Boc-DAP
1. Sample Preparation a. Accurately weigh ~1 mg of the lyophilized peptide. b. Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions
-
HPLC System: Standard HPLC or UPLC system with a UV detector.
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 214 nm.
-
Gradient: A typical gradient would be 5% to 95% Solvent B over 30 minutes. This should be optimized based on the peptide's hydrophobicity.
3. Data Analysis a. Integrate all peaks in the resulting chromatogram. b. The relative purity of the peptide can be calculated by dividing the peak area of interest by the total peak area of all peaks. c. Quantification can be achieved by comparing the peak area to a calibration curve prepared from a reference standard of known concentration.
Quantitative Data Summary
Quantitative data for 2,3-diaminopropanoic acid itself is not widely published. The table below summarizes performance characteristics for closely related analytes (derivatives of DAP) and typical values for general amino acid analysis methods, providing a benchmark for expected performance.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Linearity Range | Precision (%RSD) | Recovery (%) |
| HILIC-MS/MS | Dencichine (β-N-oxalyl-DAP)[7] | Plant Material | 0.3 ppm | 1.5 ppm | N/A | N/A | N/A |
| HILIC-MS/MS | β-ODAP[8] | Grass Pea | 1.3 ng/mL | 4.4 ng/mL | 4.4 - 3100 ng/mL (r² > 0.9998) | < 6.5% | 91 - 104%[8] |
| GC-MS | General Amino Acids[6] | Canine Serum | 2.6 - 6.1 µmol/L | N/A | N/A | 5.1 - 16.6% | 77.8 - 123.0% |
| RP-HPLC (derivatized) | Aminocaproic Acid[9] | Drug Formulation | 46 ng/mL | 140 ng/mL | N/A (r² = 0.9996) | 1.5% | N/A |
N/A: Not Available in the cited literature. LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Dencichine and β-ODAP are N-oxalyl derivatives of 2,3-diaminopropanoic acid.[10][11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. halocolumns.com [halocolumns.com]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Hydrophilic interaction liquid chromatography with tandem mass spectrometry for the determination of underivatized dencichine (beta-N-oxalyl-L-alpha,beta-diaminopropionic acid) in Panax medicinal plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Improved HILIC HPLC-MS/MS Method for the Determination of β-ODAP and Its α Isomer in Lathyrus sativus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dencichine | C5H8N2O5 | CID 440259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for pH-Responsive Peptides Containing 2,3-Diaminopropanoic Acid in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of pH-responsive peptides incorporating 2,3-diaminopropanoic acid (Dap) as vectors for gene delivery. These peptides are designed to efficiently deliver nucleic acid cargo, such as siRNA and pDNA, into cells by leveraging the acidic environment of the endosome to trigger cargo release.
Introduction
Cationic amphipathic peptides that are responsive to pH changes are a promising class of non-viral vectors for gene therapy.[1][2][3] Peptides containing 2,3-diaminopropanoic acid are particularly effective due to the pKa of the β-amino group of Dap, which allows for protonation within the pH range typically found in maturing endosomes (pH 5-7).[4][5] This protonation event leads to a change in the peptide's conformation and charge, facilitating the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm, a critical step for successful gene delivery.[1][6][7] This mechanism of endosomal escape helps to avoid the degradation of the therapeutic nucleic acids in lysosomes.[7]
The strategic design of these peptides, including the manipulation of Dap side chains through modifications like methylation, can fine-tune their pH response, enhance gene silencing efficacy, and reduce cytotoxicity.[1][2][3] These characteristics make Dap-containing peptides attractive candidates for the delivery of nucleic acids to a variety of cell types, including primary and suspension cells.[1][2][3]
Mechanism of Action: pH-Responsive Endosomal Escape
The gene delivery process using Dap-containing peptides can be summarized in the following key steps:
-
Complex Formation: The positively charged peptides electrostatically interact with the negatively charged nucleic acid backbone at physiological pH, forming stable nanocomplexes that protect the cargo from nuclease degradation.[1][2]
-
Cellular Uptake: The peptide/nucleic acid complexes are taken up by cells, primarily through endocytosis.[1][2]
-
Endosomal Acidification and Escape: As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the Dap residues in the peptide. The resulting increase in positive charge and conformational changes in the peptide lead to the destabilization of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[1][4][6]
Caption: Mechanism of pH-responsive endosomal escape mediated by Dap-peptides.
Data Presentation
The following tables summarize quantitative data from studies on Dap-containing peptides for gene delivery, focusing on gene silencing efficiency and cytotoxicity.
Table 1: GAPDH Gene Silencing Efficiency in Human Umbilical Vein Endothelial Cells (HUVECs)
| Peptide Vector | siRNA Concentration (nM) | Gene Silencing (% Knockdown) |
| LAH4-L1 | 150 | ~50% |
| LADap(Me)6-L1 | 150 | >80% |
| Peptide 1 | 100 | Specific knockdown observed |
| Peptide 2 | 100 | Specific knockdown observed |
| Lipofectamine 2000™ | 100/150 | Benchmark |
Data extracted from studies demonstrating specific knockdown of GAPDH assessed by Western blot.[1][2]
Table 2: Cytotoxicity of Peptide/siRNA Complexes in HUVECs
| Vector | siRNA Concentration (nM) | Peptide:siRNA Weight Ratio | Cell Viability (% of control) |
| LAH4-L1 | 150 | 10:1 | ~60% |
| LADap(Me)6-L1 | 150 | 10:1 | ~90% |
| Other Dap/Dap(Me) peptides | 150 | 10:1 | Generally low toxicity |
Cytotoxicity assessed using the MTT assay 24 hours after a 4-hour incubation.[1]
Experimental Protocols
Protocol 1: Peptide Synthesis
This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for producing Dap-containing peptides.
Caption: Workflow for solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Dap(Dde)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in dimethylformamide (DMF)
-
Cleavage cocktail (e.g., trifluoroacetic acid-based)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA, then add it to the deprotected resin. Allow the reaction to proceed to completion.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence, including the protected 2,3-diaminopropanoic acid.
-
Side-Chain Modification (if applicable): For methylated Dap derivatives, perform on-resin methylation after deprotection of the Dap side chain.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.[1]
Protocol 2: Formulation of Peptide/Nucleic Acid Nanocomplexes
Materials:
-
Synthesized peptide stock solution (e.g., in water or a suitable buffer)
-
siRNA or pDNA stock solution (e.g., in RNase-free water)
-
Nuclease-free buffer (e.g., 150 mM NaCl)
Procedure:
-
Dilution: Dilute the required amount of peptide and nucleic acid separately in the nuclease-free buffer.
-
Complexation: Add the peptide solution to the nucleic acid solution. The order of addition may be optimized.
-
Incubation: Gently mix and incubate the solution at a controlled temperature (e.g., 35°C) for a specified time (e.g., 20 minutes) to allow for stable complex formation.[4]
-
Characterization (Optional): The size and zeta potential of the resulting nanocomplexes can be measured using dynamic light scattering (DLS).
Protocol 3: In Vitro Transfection for Gene Silencing
This protocol describes the use of peptide/siRNA complexes to silence a target gene (e.g., GAPDH) in a cell culture model.
Caption: Experimental workflow for in vitro gene silencing.
Materials:
-
Adherent cells (e.g., MCF-7, A549, HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Peptide/siRNA nanocomplexes (prepared as in Protocol 2)
-
Control siRNA (non-targeting)
-
Reagents for analysis (e.g., protein lysis buffer, antibodies for Western blot, reagents for qPCR)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Preparation: Prepare the peptide/siRNA complexes at the desired peptide-to-siRNA ratio and siRNA concentration in serum-free medium.
-
Transfection: Remove the complete medium from the cells and wash with PBS. Add the peptide/siRNA complex solution to the cells.
-
Incubation: Incubate the cells with the complexes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
Media Replacement: After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) medium.
-
Post-Transfection Incubation: Culture the cells for an additional 24 to 72 hours to allow for gene knockdown.
-
Analysis of Gene Silencing: Harvest the cells and analyze the knockdown of the target gene at the mRNA level (by qPCR) or protein level (by Western blot).[1][2]
Protocol 4: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
Peptide/nucleic acid complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the cells with the peptide/nucleic acid complexes as described in the transfection protocol. Include untreated cells as a control.
-
Incubation: After the desired incubation time (e.g., 24 hours post-transfection), remove the medium.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the absorbance of the untreated control cells.[1]
Conclusion
Peptides containing 2,3-diaminopropanoic acid represent a versatile and highly effective platform for the non-viral delivery of genetic material. Their pH-responsive nature allows for efficient endosomal escape, a major hurdle in gene therapy. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize these peptides in their gene delivery studies and contribute to the development of novel therapeutic strategies.
References
- 1. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mechanism of endosomal escape by pH-responsive nucleic-acid vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies for the Synthesis of 2,3-Diaminopropanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Diaminopropanoic acid (DAP), a non-proteinogenic amino acid, is a crucial component in the synthesis of various bioactive peptides and peptidomimetics, including antibiotics and enzyme inhibitors.[1] Its unique structure, featuring two primary amino groups, necessitates a carefully planned protecting group strategy to achieve selective functionalization at the α- and β-amino positions. This document provides detailed application notes and experimental protocols for the synthesis of orthogonally protected DAP derivatives, focusing on common protecting group pairs such as Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butoxycarbonyl (Boc), Boc/Carbobenzyloxy (Cbz), and Fmoc/Tosyl (Ts).
Introduction
The selective manipulation of the two amino groups in 2,3-diaminopropanoic acid is paramount for its successful incorporation into complex molecular architectures. Orthogonal protecting groups, which can be removed under distinct chemical conditions, are essential for this purpose. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the requirements of subsequent peptide synthesis, whether in solution or on a solid phase.[2] This guide outlines established strategies for the synthesis of orthogonally protected DAP, providing researchers with the necessary information to select the most suitable approach for their specific application.
Orthogonal Protecting Group Strategies
The most common orthogonal protecting groups for amines are Boc, Cbz, and Fmoc.[3] Boc is labile to acid, Fmoc is removed by base (commonly piperidine), and Cbz is cleaved by catalytic hydrogenation.[3] These distinct deprotection conditions allow for the selective unmasking of one amino group while the other remains protected.
A prevalent strategy for DAP involves protecting the α-amino group with a protecting group suitable for solid-phase peptide synthesis (SPPS), such as Fmoc or Boc, while the β-amino group is masked with an orthogonal protecting group. For instance, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropanoic acid is a commercially available and widely used derivative in Fmoc-based SPPS.[4][5]
Synthetic Approaches
Several synthetic routes to orthogonally protected DAP have been developed, often starting from readily available chiral precursors like serine or aspartic acid.
-
From D-Serine: A strategy developed involves the synthesis of orthogonally protected l-Dap methyl esters starting from Nα-Fmoc-O-tert-butyl-d-serine.[1] This approach utilizes a reductive amination to introduce the second amino group.[1][6]
-
From Aspartic Acid: An efficient synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid has been reported starting from commercially available Nα-Boc-Asp(OBn)-OH.[7][8][9] This method employs a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[7][10]
The following sections provide detailed protocols and quantitative data for these synthetic strategies.
Quantitative Data Summary
The following tables summarize the yields for key steps in the synthesis of orthogonally protected DAP derivatives.
| Starting Material | Target Compound | Key Transformation | Yield (%) | Reference |
| Nα-Fmoc-O-tert-butyl-d-serine | Nα-Fmoc-Nβ-Boc-l-Dap methyl ester | Reductive amination & subsequent steps | Not explicitly stated for overall | [1] |
| Nα-Boc-Asp(OBn)-OH | Nα-(Boc)2-Nβ-Cbz-2,3-diaminopropionic acid | Curtius rearrangement & subsequent steps | ~50 (over 6 steps) | [7] |
| Nα-Fmoc-O-tert-butyl-d-serine | Weinreb–Nahm amide derivative | Amide coupling | 94 | [1] |
| Weinreb–Nahm amide derivative | α-amino aldehyde | Reduction with LiAlH4 | 92 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected l-Dap Methyl Esters from D-Serine
This protocol is adapted from the work of Pace et al.[1]
Step 1: Synthesis of the Weinreb–Nahm Amide
-
To a solution of Nα-Fmoc-O-tert-butyl-d-serine (1.0 equiv) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a coupling agent such as HBTU (1.2 equiv).
-
Add a base, for example, diisopropylethylamine (DIPEA) (2.5 equiv), and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the Weinreb–Nahm amide, which can often be used in the next step without further purification. A reported yield for a similar reaction is 94%.[1]
Step 2: Reduction to the α-Amino Aldehyde
-
Dissolve the Weinreb–Nahm amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 equiv) in THF.
-
Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting suspension and concentrate the filtrate to yield the crude α-amino aldehyde. A reported yield for this step is 92%.[1]
Step 3: Reductive Amination
-
Dissolve the crude α-amino aldehyde (1.0 equiv) in an appropriate solvent such as methanol.
-
Add the desired amine or sulfonamide (e.g., tert-butyl carbamate for Boc protection) (1.2 equiv) and a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)4).[1]
-
Stir the mixture for a period, then add a reducing agent such as sodium borohydride (NaBH4) portion-wise.
-
After completion, quench the reaction and work up to isolate the protected 2,3-diaminopropanol.
Step 4: Oxidation and Esterification
-
The primary alcohol of the 2,3-diaminopropanol is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).[1]
-
The resulting carboxylic acid is subsequently esterified (e.g., using methyl iodide) to afford the desired fully protected l-Dap methyl ester.[1]
Protocol 2: Synthesis of Nα-Boc-Nβ-Cbz-2,3-diaminopropionic Acid from Aspartic Acid
This protocol is based on the synthesis reported by Englund et al.[7]
Step 1: Protection of the α-Amine with a Second Boc Group
-
Start with commercially available Nα-Boc-Asp(OBn)-OH. The carboxylic acid is first converted to its methyl ester.
-
The α-nitrogen is then protected with a second Boc group to form Nα-(Boc)2-Asp(OBn)-OMe. This is crucial to prevent side reactions during the subsequent Curtius rearrangement.[7]
Step 2: Hydrogenolysis of the Benzyl Ester
-
The benzyl ester of Nα-(Boc)2-Asp(OBn)-OMe is removed by catalytic hydrogenation (e.g., using H2, Pd/C) to yield the free carboxylic acid.[7]
Step 3: Curtius Rearrangement
-
The carboxylic acid is activated, for example, with ethyl chloroformate in the presence of a base like triethylamine.
-
The mixed anhydride is then treated with sodium azide to form an acyl azide.
-
Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate.
-
The isocyanate is trapped with benzyl alcohol to yield the Cbz-protected β-amino group.[7]
Step 4: Deprotection of the α-Amine
-
The two Boc groups on the α-nitrogen can be selectively removed under acidic conditions to allow for subsequent functionalization, for instance, with an Fmoc group for SPPS applications.[7]
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic workflow for orthogonally protected l-Dap from D-Serine.
References
- 1. mdpi.com [mdpi.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 9. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diaminopropanoic Acid Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diaminopropanoic acid hydrobromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the overall yield of my synthesis significantly lower than expected?
Potential Causes & Solutions:
-
Incomplete Reactions: Each step of a multi-step synthesis must be driven to completion. Monitor reactions closely using appropriate techniques (e.g., TLC, LC-MS, NMR) to ensure all starting material is consumed before proceeding to the next step.
-
Side Reactions: The choice of protecting groups and reaction conditions can lead to unwanted side products. For instance, during Fmoc deprotection, piperidine can react with certain residues.[1] Consider using alternative deprotection reagents like DBU or employing additives such as HOBt to suppress side reactions.[1]
-
Loss of Material During Purification: Over-purification or the use of inappropriate purification methods can lead to significant product loss. A synthetic strategy that minimizes the need for chromatographic purifications at each step can significantly improve overall yield.[2][3]
-
Suboptimal Final Deprotection and Salt Formation: The final deprotection of all protecting groups and the subsequent formation of the hydrobromide salt are critical steps. Inefficient cleavage of protecting groups or suboptimal precipitation/crystallization of the final salt will lower the yield. Ensure anhydrous conditions and the correct stoichiometry of HBr are used.
Question 2: I am observing unexpected byproducts in my final product. What are the likely side reactions?
Potential Causes & Solutions:
-
Racemization: The chirality of the starting material (e.g., D-serine) must be preserved throughout the synthesis.[2][3] Harsh basic or acidic conditions can lead to racemization at the α-carbon. Use mild reaction conditions and reagents wherever possible. Chiral HPLC or polarimetry can be used to assess the enantiomeric purity of the product.
-
Diketopiperazine Formation: This is a common side reaction in peptide synthesis, especially with Fmoc-protected amino acids at the dipeptide stage.[1] Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this side reaction.[1]
-
Aspartimide Formation: If your synthesis involves aspartic acid derivatives, this side reaction can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled products.[1] Adding HOBt to the deprotection solution can reduce aspartimide formation.[1]
-
Incomplete Deprotection: Residual protecting groups will appear as impurities. Ensure deprotection reactions are complete by monitoring with appropriate analytical techniques. For stubborn protecting groups, increasing the reaction time or using stronger deprotection cocktails may be necessary.
Question 3: The final hydrobromide salt is difficult to precipitate or crystallize. What can I do?
Potential Causes & Solutions:
-
Solvent Choice: The choice of solvent is crucial for effective precipitation. A solvent in which the hydrobromide salt is insoluble is required. Often, a combination of a polar solvent to dissolve the free base followed by the addition of a non-polar anti-solvent is effective.
-
Water Content: The presence of water can interfere with salt formation and precipitation. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The pH of the solution must be acidic to ensure the formation of the hydrobromide salt. The addition of an ethereal solution of HBr is a common method.
-
Seeding: If crystallization is slow, adding a small seed crystal of the desired product can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a common and efficient synthetic route for L-2,3-diaminopropanoic acid?
A1: A highly efficient route starts from commercially available Nα-Fmoc-O-tert-butyl-D-serine. This multi-step synthesis involves the formation of a 2,3-diaminopropanol intermediate, followed by oxidation to the carboxylic acid. This strategy is advantageous as it often minimizes the need for tedious chromatographic purifications at each step and preserves the chirality of the starting material.[2][3]
Q2: What are the most suitable protecting groups for the synthesis of 2,3-diaminopropanoic acid?
A2: The choice of protecting groups is critical and depends on the overall synthetic strategy. Orthogonal protecting groups are essential to allow for the selective deprotection of one amino group in the presence of the other. Common combinations include:
-
Fmoc (base-labile) and Boc (acid-labile): A widely used orthogonal pair.[2][4]
-
Cbz (hydrogenolysis-labile) and Boc (acid-labile): Another effective orthogonal set.[5][6]
-
Ts (tosyl) and Fmoc: Offers a different deprotection profile.[2]
Q3: How can I confirm the successful formation of the hydrobromide salt?
A3: Several analytical techniques can be used:
-
NMR Spectroscopy: 1H and 13C NMR will show characteristic shifts in the signals of the protons and carbons adjacent to the newly protonated amino groups.
-
FT-IR Spectroscopy: The spectrum will show characteristic peaks for the ammonium (N-H+) stretching vibrations.
-
Elemental Analysis: This will provide the elemental composition of the final product, which should match the theoretical values for the hydrobromide salt.
-
Titration: A simple titration can be used to determine the amount of bromide present.
Q4: What are the storage conditions for this compound?
A4: this compound is typically a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it at -20°C is recommended.[7]
Data Presentation
Table 1: Comparison of Protecting Group Strategies
| Protecting Group 1 (α-amino) | Protecting Group 2 (β-amino) | Deprotection Condition 1 | Deprotection Condition 2 | Orthogonality | Reference |
| Fmoc | Boc | Piperidine in DMF | TFA or HCl | Excellent | [2][4] |
| Cbz | Boc | H₂/Pd-C | TFA or HBr | Excellent | [5][6][8] |
| Fmoc | Ts | Piperidine in DMF | Na/NH₃ or HBr/phenol | Good | [2] |
Table 2: Typical Yields for a Multi-Step Synthesis from D-Serine
| Step | Reaction | Typical Yield (%) | Reference |
| 1 | Formation of Weinreb-Nahm amide | 94 | [2] |
| 2 | Reduction to α-amino aldehyde | 92 | [2] |
| 3 | Reductive amination | 82-91 | [2] |
| 4 | Oxidation to carboxylic acid | High (often used crude) | [2] |
| 5 | Final deprotection and salt formation | Variable (dependent on substrate) | - |
Note: Yields are indicative and can vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropanoic acid
This protocol is adapted from a strategy starting with Nα-Fmoc-O-tert-butyl-D-serine.[2]
-
Step 1: Synthesis of the Weinreb-Nahm Amide: To a solution of Nα-Fmoc-O-tert-butyl-D-serine in dry DCM, add HOBt, DIC, and DIEA. After stirring, a solution of N,O-dimethylhydroxylamine hydrochloride and DIEA in dry DCM is added dropwise. The reaction is stirred overnight at room temperature. The product is typically of high purity and can be used in the next step without chromatographic purification.
-
Step 2: Reduction to the Aldehyde: The Weinreb-Nahm amide is dissolved in dry THF and treated with LiAlH₄ at room temperature. The reaction is quenched with an aqueous solution of NaHCO₃. The product is extracted and can often be used crude in the subsequent step.
-
Step 3: Reductive Amination: The crude aldehyde is subjected to reductive amination with a primary amine (e.g., benzylamine for a Cbz-protected intermediate) or a sulfonamide in the presence of a Lewis acid like Ti(OiPr)₄ and a reducing agent such as sodium cyanoborohydride.
-
Step 4: Oxidation to the Carboxylic Acid: The resulting 2,3-diaminopropanol is oxidized to the carboxylic acid using a mild oxidizing agent like TEMPO in the presence of a co-oxidant.
-
Step 5: Boc Protection: The free amino group is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).
Protocol 2: Final Deprotection and Hydrobromide Salt Formation
This is a general protocol for the final deprotection of Boc and/or Cbz groups and formation of the hydrobromide salt.
-
Deprotection: The fully protected 2,3-diaminopropanoic acid derivative is dissolved in a suitable solvent (e.g., acetic acid, dioxane).
-
HBr Treatment: A solution of HBr in acetic acid (e.g., 33 wt %) or anhydrous HBr gas is bubbled through the solution. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Precipitation: The hydrobromide salt is precipitated by the addition of a non-polar solvent such as diethyl ether.
-
Isolation and Purification: The precipitate is collected by filtration, washed with the non-polar solvent to remove any organic impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is needed.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Diaminopropanoic acid hydrochloride | TargetMol [targetmol.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Optimizing Peptide Coupling with 2,3-Diaminopropanoic Acid (Dap)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the complexities of incorporating 2,3-Diaminopropanoic acid (Dap) into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing peptide coupling with 2,3-Diaminopropanoic acid (Dap)?
The main challenge in using Dap is the presence of two primary amino groups: the α-amine involved in peptide bond formation and the β-amine on the side chain. Both are nucleophilic and can react with an activated carboxyl group. This necessitates a precise protecting group strategy to prevent side reactions such as chain branching and unwanted side-chain acylation.[1][2] Additionally, incorporating Fmoc-Dap derivatives can sometimes be problematic, leading to incomplete acylations that require extended reaction times or alternative activation chemistries.[3]
Q2: What is the most effective protecting group strategy for Dap in solid-phase peptide synthesis (SPPS)?
The most effective strategy involves using orthogonal protecting groups, which can be removed under different conditions.[1] This allows for selective deprotection of either the α-amine for chain elongation or the β-amine for side-chain modification.
-
For Fmoc-based SPPS: The standard approach is to use an acid-labile group like tert-butyloxycarbonyl (Boc) on the β-amine (Fmoc-Dap(Boc)-OH). The Fmoc group is removed by a base (e.g., piperidine) for chain elongation, while the Boc group is stable until the final acid cleavage step.[3][4]
-
For Boc-based SPPS: A base-labile group like 9-fluorenylmethyloxycarbonyl (Fmoc) is used on the β-amine (Boc-Dap(Fmoc)-OH). The α-Boc group is removed with acid (e.g., TFA), and the side-chain Fmoc group can be selectively removed with a base if on-resin modification is needed.[4]
Q3: Which coupling reagents are recommended for incorporating Dap?
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.[5]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents often used for difficult couplings. Pre-activation of the carboxylic acid for a few minutes before adding it to the resin is recommended to avoid potential side reactions like guanidinylation of the free N-terminal.[4][6]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, PyBOP is a potent coupling reagent effective for hindered amino acids.[5][7]
-
Carbodiimides (DIC, EDC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[3][8] The combination of DIC/HOBt has been found to be effective for incorporating challenging Fmoc-Dap derivatives.[3] Using additives helps to increase coupling efficiency and suppress racemization.[7]
Q4: How does the pKa of the Dap side-chain amine influence the reaction?
When incorporated into a peptide, the pKa of the β-amino group of Dap is significantly lowered compared to other basic amino acids like lysine.[9] This makes its protonation state sensitive to pH changes within the range of endosomal acidification (pH 5-7).[9] While this property is useful for designing pH-responsive peptides, it does not typically complicate the coupling reaction itself, which is performed under basic conditions where the amine is deprotonated and reactive.
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Possible Causes & Solutions
-
Steric Hindrance: The growing peptide chain or the Dap derivative itself may be sterically hindered.
-
Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures on the resin can prevent reagents from reaching the reaction site.[6]
-
Sub-optimal Activation: The activation chemistry may not be suitable for the specific Dap derivative.
-
Solution: For challenging couplings, such as with methylated Dap derivatives, a combination of DIC and HOBt in a DMSO/DMF mixture has proven effective.[3] Ensure the correct stoichiometry of reagents is used; a 4- to 6-fold excess of the amino acid and coupling reagents is common for difficult acylations.[3]
-
Problem: Unwanted Side-Chain Acylation or Peptide Branching
Possible Causes & Solutions
-
Inadequate Side-Chain Protection: The protecting group on the β-amine may be partially cleaved during synthesis.
-
Solution: Ensure the chosen protecting group is fully orthogonal to the N-terminal protecting group. For Fmoc-SPPS, the Boc group is highly reliable for side-chain protection as it is stable to piperidine.[4] For Boc-SPPS, ensure the side-chain protecting group (e.g., Fmoc, Z) is stable to the repeated TFA deprotection steps.[1]
-
-
Protecting Group Migration: This is a rare but possible side reaction.
-
Solution: Review the literature for the specific protecting group combination being used. Adhere strictly to established and validated protocols.
-
Problem: Racemization of the Dap Residue
Possible Causes & Solutions
-
Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents, especially in the presence of a strong base, can lead to the formation of intermediates that are prone to racemization.[7][13]
-
Solution: Use an additive like HOBt or Oxyma Pure when using carbodiimide coupling agents, as they are known to suppress racemization.[7] When using uronium/aminium reagents, avoid excessively long pre-activation times.[14] If racemization is a significant issue, using a weaker base like sym-collidine instead of DIPEA may be beneficial.[7]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Dap Incorporation
| Reagent Class | Examples | Recommended Use & Considerations | Potential Side Reactions |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly efficient for sterically hindered couplings. Use a 1:0.98:2 molar ratio of AA:Reagent:Base.[3] | Guanidinylation of the N-terminus if not pre-activated. |
| Phosphonium | PyBOP, PyBrOP | Very effective, similar to uronium salts. PyBrOP is useful for N-methyl amino acids.[7] | By-product (HMPA from BOP) is toxic; PyBOP is a safer alternative.[7] |
| Carbodiimide | DIC, EDC | Cost-effective. Must be used with an additive (HOBt, Oxyma) to prevent racemization and N-acylurea formation.[3][7] | Racemization, N-acylurea formation (stable, unreactive byproduct).[7] |
Table 2: Orthogonal Protecting Group Strategies for 2,3-Diaminopropionic Acid (Dap)
| SPPS Strategy | α-Amine Protection | β-Amine (Side Chain) Protection | α-Amine Deprotection | β-Amine Deprotection |
| Fmoc-based | Fmoc | Boc | 20% Piperidine in DMF[3] | TFA (during final cleavage)[3] |
| Fmoc-based | Fmoc | Dde | 20% Piperidine in DMF[3] | 2% Hydrazine in DMF (for on-resin modification) |
| Boc-based | Boc | Fmoc | TFA in DCM[4] | 20% Piperidine in DMF (for on-resin modification)[4] |
| Boc-based | Boc | 2-Cl-Z | TFA in DCM[1] | HF or other strong acid (during final cleavage)[1] |
Experimental Protocols
Protocol: Incorporation of Fmoc-Dap(Boc)-OH in Manual Fmoc-SPPS
This protocol outlines a standard procedure for coupling Fmoc-Dap(Boc)-OH onto a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide resin) in peptide synthesis grade Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% (v/v) piperidine in DMF (2 x 7 minutes).[3]
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) and then DMF again (3x).
-
Confirm complete deprotection using a Kaiser test (beads should turn dark blue).[4]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Dap(Boc)-OH (4 eq. relative to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 2 minutes. The solution will typically change color.[4]
-
Add the activated amino acid solution to the vessel containing the deprotected resin.
-
-
Coupling Reaction:
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen) for 2 hours at room temperature.[3]
-
Monitor the reaction progress by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling.[4]
-
If the Kaiser test is positive after 2 hours, extend the reaction time or perform a second coupling (double couple).
-
-
Washing:
-
Once the coupling is complete, filter the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection/coupling cycle.
-
Visualizations
Caption: Troubleshooting workflow for low peptide coupling efficiency with Dap.
Caption: Logical diagram of the orthogonal protecting group strategy for Dap.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. reddit.com [reddit.com]
Common side-products in 2,3-Diaminopropanoic acid synthesis and their avoidance.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Diaminopropanoic acid (DAP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: From Serine via Reductive Amination
This pathway typically involves the conversion of a protected serine derivative to a Weinreb-Nahm amide, followed by reduction to an aldehyde, reductive amination, and final oxidation to yield protected DAP.
Q1: My final product yield is low after the reductive amination step. What are the potential causes and solutions?
A1: Low yields in the reductive amination of the serine-derived aldehyde can be attributed to several factors:
-
Incomplete formation of the intermediate imine: The equilibrium between the aldehyde/ketone and the imine might not favor the imine.
-
Side-reactions of the aldehyde: Aldehydes can be prone to side reactions like aldol condensation, especially under basic conditions.
-
Solution: Maintain neutral or weakly acidic reaction conditions. The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as they are more effective at reducing the imine than the aldehyde, allowing for in-situ reduction as the imine is formed.
-
-
Over-alkylation: The newly formed secondary amine can potentially react with another molecule of the aldehyde, leading to a tertiary amine side-product.
-
Solution: Use a stoichiometric amount of the amine nucleophile. A slow addition of the reducing agent can also help to reduce the imine as it is formed, minimizing its availability to react further.
-
Q2: I am observing a loss of stereochemical purity (racemization) in my final DAP product. How can I avoid this?
A2: Racemization is a critical concern in amino acid synthesis. The α-proton of the starting serine derivative is susceptible to abstraction, especially during activation steps.[4]
-
Cause: The activation of the carboxylic acid group (for example, to form the Weinreb-Nahm amide) can increase the acidity of the α-proton. The presence of a strong base can lead to deprotonation and the formation of a planar, achiral enolate intermediate, resulting in racemization upon reprotonation.
-
Avoidance Strategies:
-
Use of Mild Coupling Reagents: Employ coupling reagents known to minimize racemization, such as HATU or COMU, in combination with a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
-
Temperature Control: Perform activation and coupling reactions at low temperatures (e.g., 0 °C) to minimize the rate of enolization.[4]
-
Racemization-Free Coupling Reagents: Consider using newer generations of coupling reagents specifically designed to suppress racemization, such as those based on Oxyma.[5][6]
-
Q3: During the reduction of the Weinreb-Nahm amide, I am getting by-products. What are they and how can I prevent their formation?
A3: The primary advantage of a Weinreb-Nahm amide is its ability to prevent over-addition of organometallic or hydride reagents. However, improper reaction conditions can still lead to side-products.
-
Potential Side-Product: Over-reduction of the desired aldehyde to the corresponding alcohol.
-
Cause: While the stable tetrahedral intermediate formed with Weinreb-Nahm amides generally prevents this, using an excessive amount of a strong reducing agent like LiAlH₄ or conducting the reaction at higher temperatures can lead to the breakdown of this intermediate and subsequent over-reduction.
-
Avoidance:
-
Use a controlled amount of the reducing agent (typically 1.5-2 equivalents of LiAlH₄).
-
Maintain low reaction temperatures (e.g., -78 °C to 0 °C) during the addition of the reducing agent and the reaction itself.
-
Ensure a proper aqueous workup at low temperatures to quench the reaction and hydrolyze the intermediate to the aldehyde.[7][8]
-
Synthesis Route 2: From Aspartic Acid via Curtius Rearrangement
This method involves the conversion of an N-protected aspartic acid derivative to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This is subsequently converted to the desired diamine functionality.
Q1: The yield of my desired amine from the Curtius rearrangement is low, and I am isolating other nitrogen-containing compounds. What are these side-products?
A1: The isocyanate intermediate generated during the Curtius rearrangement is highly reactive and can be trapped by various nucleophiles present in the reaction mixture.[9][10][11][12]
-
Urea Derivatives: If the newly formed amine attacks another molecule of the isocyanate, a urea derivative will be formed.
-
Avoidance: Ensure high dilution to disfavor intermolecular reactions. Alternatively, perform the rearrangement in the presence of a trapping agent that will react with the isocyanate to form a protected amine (e.g., an alcohol to form a carbamate) which can be deprotected in a later step.
-
-
Carbamate Derivatives: If the rearrangement is conducted in an alcohol solvent (e.g., ethanol or tert-butanol), the alcohol will trap the isocyanate to form a carbamate. While often a desired intermediate, if the free amine is the target, this represents a side-product of the initial step.
-
Avoidance: If the free amine is desired directly, the rearrangement should be followed by acidic or basic hydrolysis of the intermediate carbamic acid. Be aware that the carbamic acid itself is unstable and will decarboxylate to the amine.[11]
-
-
Nitrene Insertion Products (less common in thermal reactions): If the reaction is performed under photochemical conditions, a nitrene intermediate can be formed, which may lead to C-H insertion side-products.[9]
-
Avoidance: The thermal Curtius rearrangement proceeds via a concerted mechanism that avoids the formation of a free nitrene, thus preventing these side-products. It is the preferred method for avoiding such impurities.[9]
-
Q2: How can I ensure the Curtius rearrangement proceeds efficiently and safely?
A2: The key is the clean formation of the acyl azide and its subsequent controlled rearrangement.
-
Acyl Azide Formation: Acyl azides can be explosive and should be handled with care. They are typically generated in situ from an activated carboxylic acid (e.g., an acid chloride) and an azide source like sodium azide or diphenylphosphoryl azide (DPPA).
-
Rearrangement Conditions: The thermal rearrangement requires careful heating. The temperature should be sufficient to induce the rearrangement but not so high as to cause decomposition. The reaction progress can be monitored by the evolution of nitrogen gas.
-
One-Pot Procedures: Several one-pot methods have been developed where the carboxylic acid is converted directly to the carbamate-protected amine without isolating the acyl azide intermediate, which can improve safety and efficiency.[13]
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of DAP from serine, as reported in the literature.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Weinreb-Nahm Amide Formation | Nα-Fmoc-O-tert-butyl-d-serine | Weinreb-Nahm Amide | N,O-dimethylhydroxylamine hydrochloride, HOBt, DIC, DIEA | 94 | [1] |
| Reduction to Aldehyde | Weinreb-Nahm Amide | α-amino aldehyde | LiAlH₄ | 92 | [1] |
| Reductive Amination | α-amino aldehyde | Arylsulfonyl-protected diaminopropanol | p-toluenesulfonamide, NaBH₃CN, Ti(OiPr)₄ | 82-85 | [2] |
Experimental Protocols
Key Experiment: Synthesis of Protected 2,3-Diaminopropanol via Reductive Amination
This protocol is adapted from the synthesis of arylsulfonyl-protected 2,3-diaminopropanols.[2]
-
Preparation of the Aldehyde: The α-amino aldehyde is prepared by the LiAlH₄ reduction of the corresponding Weinreb-Nahm amide derived from a protected serine.
-
Reductive Amination Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the α-amino aldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the primary amine or sulfonamide (e.g., p-toluenesulfonamide, 1.1 equivalents).
-
Add the Lewis acid, titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 equivalents), and stir the mixture at room temperature for a period to allow for imine formation (e.g., 1 hour).
-
-
Reduction:
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction by the addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Visualizations
Synthetic Pathway of DAP from Serine
Caption: Synthetic route from protected serine to 2,3-diaminopropanoic acid.
Side-Products in Curtius Rearrangement
Caption: Formation of side-products from the isocyanate intermediate.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination.
References
- 1. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]
- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 6. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Weinreb amides [pubsapp.acs.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Curtius Rearrangement [organic-chemistry.org]
- 12. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Diaminopropanoic Acid (DAP) and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Diaminopropanoic acid (DAP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for purifying 2,3-diaminopropanoic acid?
A1: The most common strategy involves a combination of techniques depending on the scale and the nature of impurities. For crude DAP, ion-exchange chromatography is highly effective due to the basic nature of the two amino groups.[1][2][3] This is often followed by crystallization, typically as a hydrochloride salt, to achieve high purity. For protected DAP derivatives, flash column chromatography is a standard method.[4][5]
Q2: Why are orthogonal protecting groups important for the purification of DAP derivatives?
A2: Orthogonal protecting groups are crucial as they can be removed under different chemical conditions, allowing for the selective deprotection and modification of the α- and β-amino groups.[6][7][8] This strategy is essential for synthesizing complex peptides or other derivatives, as it prevents unwanted side reactions and simplifies purification at each step.[7][8] For example, an acid-labile Boc group on one amine and a base-labile Fmoc group on the other allows for selective manipulation.[9]
Q3: What are the key parameters to consider when developing a crystallization protocol for DAP?
A3: Key parameters for crystallizing DAP or its salts include the choice of solvent system, temperature, pH, and the concentration of the amino acid.[10][11][12] The solubility of the compound is highly dependent on these factors.[13] Seeding with a small amount of pure crystal can also be crucial to induce crystallization.[4][] For amino acids, understanding the solid-liquid equilibrium phase diagram can be very helpful in designing a robust crystallization process.[10]
Q4: Can I purify racemic DAP to obtain a single enantiomer?
A4: Yes, chiral resolution of racemic DAP is possible. A common method is the formation of diastereomeric salts by reacting the racemic DAP with a chiral resolving agent. These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[] Another powerful technique is chiral HPLC, which can directly separate the enantiomers on a chiral stationary phase or indirectly after derivatization with a chiral agent.[15][16][17]
Troubleshooting Guides
Ion-Exchange Chromatography (IEC)
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield/No Binding | Incorrect pH of the binding buffer. DAP is cationic at acidic to neutral pH. | Ensure the pH of the buffer is at least 1-2 units below the pI of DAP to ensure a positive charge for binding to a cation-exchange resin.[1][3] |
| Sample is too concentrated or viscous. | Dilute the sample to reduce viscosity. For viscous samples from cell lysates, consider mechanical shearing or enzymatic digestion of nucleic acids.[18] | |
| Ionic strength of the sample is too high. | Desalt the sample before loading onto the column. High salt concentrations will compete with DAP for binding to the resin.[11] | |
| Poor Resolution/Peak Tailing | Inappropriate elution gradient. | Optimize the salt gradient (e.g., NaCl or ammonium acetate) for elution. A shallower gradient can improve the separation of DAP from closely related impurities.[19] |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. Check the manufacturer's specifications for the resin's binding capacity. | |
| Non-optimal flow rate. | Decrease the flow rate to allow for better equilibration between the sample and the stationary phase. | |
| Co-elution of Impurities | Similar charge properties of impurities. | Adjust the pH of the mobile phase. A small change in pH can alter the charge of both DAP and the impurities, potentially improving separation.[3] |
| Non-specific binding. | Increase the salt concentration in the wash buffer to remove weakly bound impurities before elution.[18] |
Purification of N-Boc Protected DAP Derivatives
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete Reaction/Multiple Products | Issues with the Boc-protection step. | Ensure the use of an appropriate base (e.g., triethylamine) and solvent (e.g., THF or DCM). The reaction produces CO2, so it should not be performed in a closed system.[20] |
| Low Yield after Flash Chromatography | Product is streaking on the column. | Add a small amount of a modifying solvent (e.g., triethylamine for basic compounds) to the mobile phase to reduce interactions with the silica gel. |
| Incorrect solvent system. | Perform TLC analysis with different solvent systems to find the optimal mobile phase for good separation. A common starting point for N-Boc protected amino acids is a mixture of hexane and ethyl acetate.[4] | |
| Presence of t-Butyl Adducts after Boc-Deprotection | Alkylation of nucleophilic sites by the t-butyl cation generated during deprotection. | Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection cocktail (e.g., TFA/DCM) to trap the t-butyl cation.[21] |
| Difficulty in Removing Excess Boc Anhydride | Boc anhydride is co-eluting with the product. | After the reaction, use a simple work-up with a mild aqueous base (e.g., sodium bicarbonate solution) to hydrolyze the remaining Boc anhydride. |
Crystallization of DAP Salts
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Formed | Solution is not supersaturated. | Concentrate the solution by slow evaporation of the solvent. Alternatively, add an anti-solvent (a solvent in which DAP salt is poorly soluble) to induce precipitation.[13] |
| Incorrect solvent. | Screen a variety of solvents or solvent mixtures. For DAP dihydrochloride, aqueous ethanol or methanol can be a good starting point. | |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out" due to high supersaturation or impurities. | Try a slower cooling rate, a lower concentration, or a different solvent system. Seeding the solution with a few pure crystals can also promote crystallization over oiling out.[4] |
| Low Purity of Crystals | Impurities are co-crystallizing. | Perform a second recrystallization. Ensure that the initial dissolution temperature is not excessively high to avoid dissolving significant amounts of impurities. |
| Inefficient washing of crystals. | Wash the collected crystals with a small amount of cold solvent in which the product is sparingly soluble to remove residual mother liquor containing impurities.[13] |
Experimental Workflows and Logic Diagrams
Experimental Protocols
Protocol 1: Purification of Crude 2,3-Diaminopropanoic Acid by Cation-Exchange Chromatography
Materials:
-
Crude 2,3-diaminopropanoic acid
-
Strong cation-exchange resin (e.g., Dowex 50)
-
Hydrochloric acid (HCl), various concentrations
-
Ammonium hydroxide (NH4OH) or volatile buffers like ammonium acetate[19]
-
Deionized water
-
Chromatography column
-
pH meter
-
Fraction collector
Methodology:
-
Resin Preparation:
-
Swell the cation-exchange resin in deionized water.
-
Pack the resin into a chromatography column.
-
Wash the column with several column volumes of 1 M HCl to convert the resin to the H+ form.
-
Wash with deionized water until the eluate is neutral (pH ~7).
-
-
Sample Preparation and Loading:
-
Dissolve the crude DAP in a minimal volume of acidic water (pH 3-4 with HCl).
-
Ensure the sample is free of particulate matter by filtration or centrifugation.
-
Carefully load the sample onto the top of the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of deionized water or a very dilute acid (e.g., 0.1 M acetic acid) to remove neutral and acidic impurities.
-
-
Elution:
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions for the presence of DAP using a suitable method (e.g., TLC with ninhydrin staining, or HPLC).
-
Pool the pure fractions containing DAP.
-
If a volatile buffer was used, remove it by lyophilization. If ammonium hydroxide was used, the ammonia can be removed under reduced pressure.
-
The resulting pure DAP can be further purified by crystallization, often as the hydrochloride salt.
-
Protocol 2: Recrystallization of 2,3-Diaminopropanoic Acid Dihydrochloride
Materials:
-
DAP purified by ion-exchange chromatography
-
Concentrated HCl
-
Ethanol (absolute)
-
Diethyl ether (or another anti-solvent)
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Salt Formation:
-
Dissolve the purified DAP in a minimal amount of deionized water.
-
Cool the solution in an ice bath and add 2 equivalents of concentrated HCl dropwise while stirring.
-
-
Dissolution:
-
Add ethanol to the aqueous solution and gently heat while stirring until all the solid DAP dihydrochloride dissolves. The goal is to create a saturated solution at an elevated temperature.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to help dry the crystals.
-
-
Drying:
-
Dry the purified DAP dihydrochloride crystals under vacuum to remove all residual solvents.
-
Protocol 3: Purification of N-β-Boc-L-2,3-Diaminopropanoic Acid by Flash Chromatography
Materials:
-
Crude N-β-Boc-L-DAP
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and developing chamber
-
UV lamp and/or appropriate staining solution (e.g., ninhydrin for the free α-amino group)
Methodology:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Column Packing and Equilibration:
-
Pack a suitable size flash column with silica gel using a slurry of the initial mobile phase (e.g., 100% DCM or DCM with a very low percentage of MeOH).
-
Equilibrate the column by pumping several column volumes of the initial mobile phase through it.
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with a low polarity mobile phase (e.g., 2% MeOH in DCM) and gradually increase the polarity (e.g., to 5-10% MeOH in DCM) in a stepwise or linear gradient.
-
The optimal gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-β-Boc-L-DAP.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. diaion.com [diaion.com]
- 3. 193.16.218.141 [193.16.218.141]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein crystallization - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 15. Recent advances in SPE-chiral-HPLC methods for enantiomeric separation of chiral drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. jk-sci.com [jk-sci.com]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Improving the yield and purity of 2,3-Diaminopropanoic acid hydrobromide.
Welcome to the technical support center for 2,3-Diaminopropanoic acid hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of this compound, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is consistently low in yield. What are the potential causes and solutions?
A1: Low yield can stem from several stages of the synthesis and purification process. Key areas to investigate include:
-
Incomplete Deprotection: The removal of protecting groups (e.g., Boc, Cbz) from the amino functions is a critical step. Ensure the deprotection reaction goes to completion by monitoring it via TLC or LC-MS. If necessary, increase the reaction time or the equivalents of the deprotecting agent.
-
Losses During Work-up and Extraction: 2,3-Diaminopropanoic acid and its salts are highly water-soluble.[1] During aqueous work-ups, significant amounts of the product can be lost to the aqueous phase. To minimize this, saturate the aqueous phase with a salt like sodium chloride before extraction, and use a suitable polar organic solvent for the extraction.
-
Suboptimal Crystallization Conditions: The choice of solvent system for crystallization is crucial. If the product is too soluble in the chosen solvent, the yield will be poor. An anti-solvent is often required to induce precipitation. Experiment with different solvent/anti-solvent combinations (e.g., methanol/ether, ethanol/ether, water/acetone).
-
Hygroscopicity: 2,3-Diaminopropanoic acid and its salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[1][2] This can make the product difficult to handle and weigh accurately, leading to apparent low yields. Always handle the final product in a dry atmosphere (e.g., in a glove box or under an inert gas) and dry it thoroughly under high vacuum.
Q2: During crystallization, my product "oils out" instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being supersaturated or the cooling process being too rapid. Here are some troubleshooting steps:
-
Reduce the Rate of Cooling: Allow the crystallization mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling favors the formation of an oil over crystals.
-
Use a More Dilute Solution: The concentration of your compound in the solvent might be too high. Add a small amount of the solvent to the oiled-out mixture and heat it until the oil redissolves. Then, attempt to recrystallize from this more dilute solution.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the crystalline product from a previous successful batch, add a tiny crystal to the solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q3: The purity of my this compound is not satisfactory. What are the common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, by-products from the deprotection step, and diastereomers if a chiral synthesis was performed.
-
Incomplete Deprotection: As mentioned for low yield, residual protected starting material can be a significant impurity. Ensure the deprotection is complete.
-
Side-products from Deprotection: For example, when using acidic deprotection for a Boc-protected amine, side reactions with the scavenger used (e.g., anisole) can occur.
-
Recrystallization: This is the most common method for purifying solid compounds. A successful recrystallization can significantly improve the purity of your product. Experiment with different solvent systems to find one that effectively separates the desired product from the impurities.
-
Chromatography: If recrystallization is ineffective, column chromatography using a polar stationary phase (like silica gel) and a suitable polar eluent system can be used to purify the free base before converting it to the hydrobromide salt.
Q4: My final product is a sticky solid and difficult to handle. What is the cause and how can I obtain a free-flowing powder?
A4: A sticky or gummy consistency is often due to the hygroscopic nature of the product[1][2] or the presence of residual solvent.
-
Thorough Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Handling in an Inert Atmosphere: As mentioned before, handle the compound in a dry environment to prevent moisture absorption.
-
Lyophilization (Freeze-Drying): If the product is dissolved in water, lyophilization can be an effective way to obtain a fine, free-flowing powder.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield after work-up | Incomplete reaction | Monitor reaction progress by TLC or LC-MS. Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time. |
| Product lost in the aqueous phase | Saturate the aqueous layer with NaCl before extraction. Use a more polar organic solvent for extraction. | |
| Low yield after crystallization | Product is too soluble in the crystallization solvent | Use a less polar solvent or an anti-solvent to induce precipitation. |
| Premature precipitation during hot filtration | Ensure the filtration apparatus is pre-heated. Use a minimum amount of hot solvent to dissolve the product. | |
| Product appears wet or clumpy | Hygroscopic nature of the product | Dry thoroughly under high vacuum. Handle in a glove box or under an inert atmosphere. |
Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material in the final product | Incomplete reaction | Drive the reaction to completion. Purify via recrystallization or chromatography. |
| Broad melting point range | Presence of impurities | Recrystallize the product from a suitable solvent system. |
| Product is an oil or a sticky solid | "Oiling out" during crystallization or hygroscopicity | See FAQ Q2 and Q4 for detailed solutions. |
| Unexpected peaks in NMR or MS | Side-products from the reaction | Identify the side-products to understand the side reaction. Optimize reaction conditions to minimize side-product formation. Purify via chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Nα,Nβ-di-Boc-2,3-diaminopropanoic acid from Serine Methyl Ester
This protocol is a representative example and may require optimization.
-
Step 1: Tosylation of Serine Methyl Ester Hydrochloride.
-
To a solution of serine methyl ester hydrochloride (1 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated product.
-
-
Step 2: Azide Displacement.
-
Dissolve the tosylated product (1 eq) in DMF and add sodium azide (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 24 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Step 3: Reduction of the Azide.
-
Dissolve the azide intermediate in methanol and add a catalytic amount of Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Step 4: Boc-protection of the Diamine.
-
Dissolve the resulting diamine in a mixture of dioxane and water.
-
Add Di-tert-butyl dicarbonate (Boc)2O (2.2 eq) and sodium bicarbonate (3 eq).
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield Nα,Nβ-di-Boc-2,3-diaminopropanoic acid methyl ester.
-
-
Step 5: Saponification.
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the product.
-
Protocol 2: Deprotection and Hydrobromide Salt Formation
-
Step 1: Deprotection of Boc Groups.
-
Dissolve the Nα,Nβ-di-Boc-2,3-diaminopropanoic acid (1 eq) in a minimal amount of a suitable solvent (e.g., dioxane or ethyl acetate).
-
Add an excess of a solution of HBr in acetic acid (e.g., 33 wt. %) or gaseous HBr.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
-
Step 2: Isolation of the Hydrobromide Salt.
-
The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, add a suitable anti-solvent like diethyl ether to induce precipitation.
-
Filter the solid, wash it with the anti-solvent, and dry it under high vacuum to obtain this compound.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of protected 2,3-diaminopropanoic acid derivatives found in the literature. Note that yields for the final deprotection and salt formation step can vary significantly based on the specific substrate and conditions used.
| Starting Material | Protecting Groups | Key Transformation | Reported Yield (%) |
| Serine | Fmoc, Boc | Multi-step synthesis | ~60-70% (overall) |
| Aspartic Acid | Boc, Cbz | Curtius Rearrangement | ~70-80% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Troubleshooting Logic: Purification Issues
Caption: Troubleshooting decision tree for purification challenges.
References
Stability issues of 2,3-Diaminopropanoic acid under different experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3-Diaminopropanoic acid (DAP) under various experimental conditions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of 2,3-Diaminopropanoic acid in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Unexpected pH changes in solution upon addition of DAP. | DAP has two amino groups and one carboxylic acid group, making it a zwitterionic compound with buffering capacity. Its dissolution can alter the pH of unbuffered or weakly buffered solutions. | Use a well-buffered solution appropriate for the desired experimental pH. Verify the final pH of your solution after DAP has been added and adjust as necessary. |
| Inconsistent experimental results or loss of compound activity. | DAP is hygroscopic and can absorb moisture from the air, which may affect its stability and weighing accuracy.[1] Degradation may also occur under inappropriate storage or experimental conditions. | Store DAP in a tightly sealed container in a dry and well-ventilated place, preferably under an inert atmosphere.[2] For improved stability, consider using the hydrochloride salt form of DAP.[1] Always use freshly prepared solutions when possible. |
| Appearance of unknown peaks in HPLC analysis. | This may indicate the presence of degradation products. DAP can degrade under harsh acidic, basic, oxidative, or high-temperature conditions. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. Compare the retention times of the unknown peaks with those of the stressed samples. |
| Poor solubility in organic solvents. | DAP is a polar molecule and is highly soluble in water but has limited solubility in many organic solvents.[1] | For reactions in organic media, consider using a protected form of DAP where the polar functional groups are masked. Alternatively, explore the use of polar aprotic solvents or solvent mixtures. |
| Precipitation of DAP from solution. | The solubility of DAP is pH-dependent.[1] Precipitation may occur if the pH of the solution is near its isoelectric point. | Adjust the pH of the solution to be significantly different from the isoelectric point of DAP to increase its solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,3-Diaminopropanoic acid?
A1: 2,3-Diaminopropanoic acid is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] It is incompatible with strong oxidizing agents and acids.[1] For long-term storage, keeping it at -20°C is recommended. The hydrochloride salt form is often used to enhance stability.[1]
Q2: How does pH affect the stability of 2,3-Diaminopropanoic acid?
A2: The stability of DAP is influenced by pH due to its ionizable amino and carboxyl groups.[1] The pKa values for the α-amino and β-amino groups are approximately 6.7 and 9.4, respectively, in the free acid form.[3] In peptides, these values can be significantly lower.[3] Extreme pH conditions (strong acids or bases) can lead to hydrolysis and other degradation reactions. The protonation state of DAP is sensitive to pH changes, which can affect its reactivity and the conformation of DAP-containing peptides.[3]
Q3: What are the likely degradation pathways for 2,3-Diaminopropanoic acid?
A3: While specific quantitative data on DAP degradation is limited, based on its structure and the behavior of similar compounds, the following degradation pathways are plausible:
-
Acid and Base Hydrolysis: Under strong acidic or basic conditions, the amide bonds in DAP-containing peptides can be hydrolyzed. For the free amino acid, harsh conditions could potentially lead to deamination or decarboxylation, though these are generally slow reactions for amino acids.
-
Oxidative Degradation: The amino groups of DAP are susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide. This can lead to the formation of corresponding oxo-acids or other oxidation products.[4][5]
-
Thermal Degradation: At elevated temperatures, diamines can undergo degradation through the formation of carbamates, which can then cyclize or react with other amine molecules to form ureas. While this has been observed for other diamines, specific studies on DAP are needed for confirmation.
Q4: Are there any known signaling pathways involving 2,3-Diaminopropanoic acid?
A4: Currently, there is no strong evidence to suggest that 2,3-Diaminopropanoic acid is directly involved in cellular signaling pathways. Its primary known biological roles are as a non-proteinogenic amino acid found in certain secondary metabolites, such as antibiotics and siderophores.[6][7]
Stability Overview of 2,3-Diaminopropanoic Acid
| Condition | Stability | Potential Degradation Products |
| Neutral pH (6-8) | Generally stable in aqueous solution at room temperature for short periods. | Minimal degradation expected. |
| Acidic pH (<3) | Susceptible to degradation, especially with heat. | Potential for deamination and formation of the corresponding hydroxy acid. |
| Basic pH (>10) | Susceptible to degradation, especially with heat. | Potential for racemization and other base-catalyzed reactions. |
| Elevated Temperature (>50°C) | Degradation rate increases with temperature. | Pyrolysis products, potential for cyclization and urea formation. |
| **Oxidizing Conditions (e.g., H₂O₂) ** | Susceptible to oxidation. | α-keto acid, ammonia, CO₂, aldehydes, or carboxylic acids with one less carbon.[5] |
| Light Exposure | Generally stable, but photostability should be confirmed for specific formulations. | Not well-documented for DAP itself. |
Experimental Protocols
Stability Indicating HPLC Method for 2,3-Diaminopropanoic Acid
This protocol outlines a general procedure for developing a stability-indicating HPLC method for DAP. Optimization will be required based on the specific experimental conditions and available equipment.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying 2,3-Diaminopropanoic acid from its potential degradation products.
2. Materials:
-
2,3-Diaminopropanoic acid (and/or its hydrochloride salt)
-
HPLC grade water, acetonitrile, and methanol
-
Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
A suitable HPLC column (e.g., C18, HILIC)
3. Forced Degradation Study:
-
Acid Hydrolysis: Dissolve DAP in 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Dissolve DAP in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 24 hours).
-
Oxidative Degradation: Dissolve DAP in 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Heat a solid sample of DAP at a specified temperature (e.g., 105°C) for a specified time. Dissolve in an appropriate solvent for analysis.
-
Control Sample: A solution of DAP in the mobile phase, stored at 4°C.
4. HPLC Method Development (Example):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for amino acid analysis. A Hydrophilic Interaction Liquid Chromatography (HILIC) column may also be effective for this polar analyte.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water
-
B: 0.1% TFA or Formic acid in acetonitrile
-
-
Gradient Elution: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. An example gradient could be: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) as DAP lacks a strong chromophore.
-
MS detection for higher sensitivity and specificity, and for identification of degradation products.
-
-
Derivatization (Optional): For enhanced UV or fluorescence detection, pre-column derivatization with agents like o-phthalaldehyde (OPA) can be employed.
5. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main DAP peak from all degradation product peaks.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of amino acids and peptides in reaction with myeloperoxidase, chloride and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 7. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of 2,3-Diaminopropanoic Acid in Automated Peptide Synthesis
Welcome to the technical support center for troubleshooting the incorporation of 2,3-Diaminopropanoic acid (Dap) and its derivatives in automated peptide synthesizers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when incorporating 2,3-Diaminopropanoic acid (Dap) in automated peptide synthesis?
A1: The primary challenges with Dap incorporation revolve around the proper protection of its two amino groups (α and β) to prevent side reactions. Key issues include:
-
Incomplete Coupling: Steric hindrance from bulky protecting groups can lead to inefficient coupling.
-
Side Reactions: Unprotected or inadequately protected side chains can lead to the formation of branched peptides or other byproducts.[1][2]
-
Protecting Group Strategy: Choosing an appropriate orthogonal protecting group strategy is crucial for selective deprotection and on-resin modification of the Dap side chain.[3][4][5][6]
Q2: Which protecting group strategy is recommended for the α-amino and β-amino groups of Dap in Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: An orthogonal protection strategy is essential.[7] For Fmoc-based SPPS, the α-amino group is protected with Fmoc. The β-amino group requires a protecting group that is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but can be selectively removed under different conditions. A commonly used and effective protecting group for the β-amino group of Dap is the Methyltrityl (Mtt) group.[8][9] The Mtt group is labile to mildly acidic conditions, allowing for its selective removal on-resin without cleaving the peptide from the support.[8][9]
Q3: What are the optimal coupling reagents for incorporating Fmoc-Dap(Mtt)-OH into a peptide sequence?
A3: For efficient coupling of Fmoc-Dap(Mtt)-OH, especially with sterically hindered sequences, the use of highly efficient coupling reagents is recommended. Aminium/uronium salt-based reagents are generally preferred. See the table below for a comparison of common coupling reagents.
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of Fmoc-Dap(Mtt)-OH
-
Symptom: Incomplete coupling of the Fmoc-Dap(Mtt)-OH amino acid to the growing peptide chain, as indicated by a positive Kaiser test or sequencing data showing a deletion.
-
Possible Cause: Steric hindrance from the bulky Mtt protecting group or aggregation of the peptide-resin.[10][11]
-
Solution:
-
Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.
-
Extended Coupling Time: Increase the coupling reaction time to allow for complete acylation.
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent such as HATU or HCTU in combination with a non-nucleophilic base like DIEA.[12][13][14]
-
Solvent Choice: Ensure proper resin swelling by using high-quality DMF. For hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) can be a better solvent.[10]
-
Problem 2: Premature Deprotection of the Mtt Group
-
Symptom: Unintended removal of the Mtt protecting group during the synthesis, leading to side-chain branching.
-
Possible Cause: Repeated exposure to the acidic environment during the activation step of subsequent amino acid couplings, especially with certain coupling reagents.
-
Solution:
-
Reagent Selection: Avoid prolonged exposure to acidic conditions. Use coupling reagents that do not require a highly acidic environment for activation.
-
In Situ Neutralization: Employ an in situ neutralization protocol where the base is added simultaneously with the coupling reagents to minimize the time the resin is in an acidic state.[1]
-
Problem 3: Incomplete Removal of the Mtt Protecting Group for On-Resin Modification
-
Symptom: The Mtt group is not completely removed prior to a planned on-resin modification of the Dap side chain, resulting in a mixed peptide product.
-
Possible Cause: Insufficient concentration of trifluoroacetic acid (TFA) or inadequate reaction time. The hydrophobicity of the resin can also affect cleavage efficiency.[8]
-
Solution:
-
Optimized Deprotection Cocktail: Use a solution of 1-2% TFA in dichloromethane (DCM) with the addition of a scavenger like triisopropylsilane (TIS) to prevent the reattachment of the trityl cation.[8][9]
-
Multiple Treatments: Perform multiple, short treatments with the deprotection solution rather than a single long one.
-
Monitoring: After deprotection, take a few resin beads and add a drop of concentrated TFA. An immediate orange color indicates the presence of the trityl cation and successful deprotection.[8]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Dap(Mtt)-OH Incorporation
| Coupling Reagent | Class | Recommended Equivalents (Reagent:Amino Acid:Base) | Typical Coupling Time | Notes |
| HBTU/HOBt | Aminium Salt | 3.9:4:8 | 30-60 min | A standard and effective choice for most couplings.[12] |
| HATU | Aminium Salt | 3.9:4:8 | 15-30 min | Highly efficient, especially for sterically hindered amino acids.[12] |
| HCTU | Aminium Salt | 3.9:4:8 | 15-30 min | Similar in efficiency to HATU.[12] |
| DIC/Oxyma | Carbodiimide | 4:4:4 | 60-120 min | A good option for reducing racemization, but generally slower.[12] |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Mtt Group from Dap
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
Deprotection Reaction:
-
Drain the DCM from the swelled resin.
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).[8]
-
Gently agitate the mixture at room temperature for 30 minutes.[8]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection cocktail for another 30 minutes.
-
-
Monitoring:
-
Remove a few beads of resin and place them in a small glass vial.
-
Add 1-2 drops of concentrated TFA. An immediate orange color indicates the successful removal of the Mtt group.[8] If the color is faint or absent, continue the deprotection for another 30 minutes.
-
-
Washing:
-
The resin is now ready for the subsequent on-resin modification of the deprotected β-amino group of Dap.
Mandatory Visualization
Caption: Orthogonal protection strategy for Dap in SPPS.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. peptide.com [peptide.com]
Technical Support Center: Overcoming Solubility Challenges of Protected 2,3-Diaminopropanoic Acid (DAP) Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility issues encountered with protected 2,3-Diaminopropanoic acid (DAP) derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are some protected 2,3-Diaminopropanoic acid (DAP) derivatives poorly soluble?
A1: The solubility of protected DAP derivatives is influenced by several factors:
-
Protecting Groups: Large, hydrophobic protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) significantly decrease the polarity of the DAP molecule, reducing its solubility in polar solvents.[1][2]
-
Zwitterionic Character: Unprotected amino and carboxylic acid groups can lead to a zwitterionic form, which can be difficult to dissolve in common organic solvents.[3] Side-chain protecting groups can mitigate this.[2]
-
Intermolecular Interactions: Protected amino acids can form intermolecular hydrogen bonds, leading to aggregation and the formation of insoluble β-sheet-like structures, a common issue in peptide synthesis.[1]
-
Solid-State Properties: The crystalline structure of the solid material can also impact its solubility.
Q2: What are the initial signs of solubility problems during my experiment?
A2: Common indicators of poor solubility include:
-
Incomplete Dissolution: The protected DAP derivative does not fully dissolve in the chosen solvent, leaving a suspension or solid particles.
-
Cloudy or Gel-like Appearance: The solution may appear cloudy or form a gel, indicating aggregation.[4]
-
Incomplete Reactions: In peptide synthesis, poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and low yields.[2][5]
-
Resin Clumping: During solid-phase peptide synthesis (SPPS), the resin beads may clump together, indicating peptide aggregation on the solid support.[1]
Q3: Which solvents are recommended for dissolving protected DAP derivatives?
A3: The choice of solvent is critical. Here are some commonly used options:
-
Dimethylformamide (DMF): A standard solvent for solid-phase peptide synthesis, often effective for dissolving Fmoc-protected amino acids.[2]
-
Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that can dissolve many poorly soluble compounds. Heating and sonication may be required.[2][3] For instance, Boc-Dap-OH is slightly soluble in DMSO, with solubility aided by heating and sonication.[3]
-
N-Methyl-2-pyrrolidone (NMP): A more disruptive solvent that can be used as an alternative to DMF, especially for sequences prone to aggregation.[5]
-
Solvent Mixtures: A combination of solvents, such as DMF/DCM (dichloromethane), can sometimes be more effective than a single solvent.[5]
Q4: Can modifying the protecting groups improve solubility?
A4: Yes, the choice of protecting group is crucial. For instance, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group significantly enhances their solubility in solvents like DMF.[2] While specific data for DAP is limited, this principle suggests that the selection of side-chain protection on the β-amino group can influence solubility.
Troubleshooting Guide
If you are encountering solubility issues with a protected DAP derivative, follow this troubleshooting workflow:
References
Validation & Comparative
A Comparative Analysis of 2,3-Diaminopropanoic Acid Versus Other Non-Canonical Amino Acids
This guide provides a comprehensive and objective comparison of 2,3-Diaminopropanoic acid (DAP) with other non-canonical amino acids (ncAAs). It is intended for researchers, scientists, and drug development professionals, offering insights into the unique properties and applications of DAP, supported by experimental data and detailed methodologies.
Introduction to 2,3-Diaminopropanoic Acid and Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids.[1][2] Their incorporation into proteins and peptides is a powerful tool in chemical biology, protein engineering, and drug discovery.[3][4] ncAAs can introduce novel chemical functionalities, such as bioorthogonal handles (azides, alkynes), photocrosslinkers, and fluorescent probes, enabling the creation of proteins with enhanced stability, novel functions, and therapeutic potential.[2][4]
2,3-Diaminopropanoic acid (DAP), also known as 3-amino-L-alanine, is a non-proteinogenic amino acid found in various natural products, including antibiotics and siderophores.[5][6] Its unique structure, featuring two amino groups, imparts distinct chemical properties that make it a valuable tool for various applications.[7]
Comparative Analysis: 2,3-Diaminopropanoic Acid vs. Other ncAAs
This section compares the properties and applications of DAP with other classes of ncAAs.
Physicochemical Properties
DAP's primary distinguishing feature is the presence of a β-amino group in addition to the α-amino group. This results in a lower pKa for the β-NH2 group when incorporated into a peptide (around 6.3), making its protonation state sensitive to pH changes that occur during endosomal acidification.[7] This property is not typically found in other common ncAAs, such as those with hydrophobic or bioorthogonal side chains.
| Property | 2,3-Diaminopropanoic Acid (DAP) | Other Representative ncAAs |
| Side Chain Functionality | Two amino groups (α and β) | Varies widely (e.g., azide, alkyne, ketone, fluorescent group, photocrosslinker) |
| pKa of Side Chain | β-amino group pKa is ~6.3 in peptides[7] | Varies depending on the functional group. |
| Bioorthogonal Reactivity | Can be derivatized to incorporate bioorthogonal handles. | Many ncAAs are designed with inherent bioorthogonal reactivity (e.g., p-azido-L-phenylalanine, propargyl-L-lysine). |
| pH Sensitivity | The protonation state of the β-amino group is sensitive to physiological pH changes.[7] | Generally not a primary feature, though some ncAAs with specific functional groups may exhibit pH sensitivity. |
Applications
The unique properties of DAP lead to distinct applications compared to other ncAAs.
| Application | 2,3-Diaminopropanoic Acid (DAP) | Other Representative ncAAs |
| pH-Sensitive Drug/Gene Delivery | Incorporation into peptides creates pH-sensitive vectors for endosomal escape.[7] | Not a primary application. |
| Enzyme Intermediate Trapping | The β-amino group can act as a nucleophile to trap covalent enzyme intermediates. | Not a common application. |
| Modulating Protein-Protein Interactions | Can be used to modulate pore properties of protein shells in bacterial microcompartments.[8] | Photocrosslinking ncAAs (e.g., p-benzoyl-L-phenylalanine) are used to map protein-protein interactions. |
| Bioorthogonal Labeling | Requires derivatization for bioorthogonal reactions. | ncAAs with azide or alkyne groups are directly used for "click chemistry" reactions.[4][9] |
| Inhibiting Advanced Glycation Endproduct (AGE) Formation | N-terminal DAP peptides act as efficient scavengers of methylglyoxal, a precursor to AGEs.[10] | This is a specific application of DAP and not a general feature of other ncAAs. |
Quantitative Data Comparison
Direct quantitative comparisons of DAP with other ncAAs in terms of incorporation efficiency and cytotoxicity are scarce in the literature. However, we can summarize the available data for DAP and discuss the general factors affecting these parameters for all ncAAs.
Table 1: Physicochemical and Biological Properties of DAP and its Derivatives
| Parameter | Value | Reference |
| pKa of β-NH2 in DAP methyl ester | 7.96 (at 37°C) | [7] |
| pKa of β-NH2 in DAP-containing peptide | ~6.3 | [7] |
| dsDNA Binding Constant of O2Oc-[Dap(GO2)]4-O2Oc-NH2 | 0.3 µM | [11] |
| dsDNA Binding Constant of O2Oc-[Dap(GO2)]6-O2Oc-NH2 | 3.4 µM | [11] |
| dsDNA Binding Constant of O2Oc-[Dap(GO2)]8-O2Oc-NH2 | 0.19 µM | [11] |
Incorporation Efficiency: The efficiency of ncAA incorporation depends on several factors, including the orthogonality of the aminoacyl-tRNA synthetase (aaRS)/tRNA pair, the concentration of the ncAA, and the cellular context.[1][3] Reporter systems based on fluorescent proteins or yeast display can be used to quantitatively evaluate incorporation efficiency.[3]
Cytotoxicity: The cytotoxicity of ncAAs is a critical consideration. Some ncAAs can be toxic at high concentrations.[12] It is essential to perform dose-response experiments to determine the optimal concentration that allows for sufficient incorporation with minimal toxicity.[11][12]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of ncAAs into Proteins in E. coli
This protocol describes the general workflow for incorporating an ncAA at a specific site in a target protein using an orthogonal aaRS/tRNA pair.[13]
-
Plasmid Construction: Two plasmids are required: one encoding the orthogonal aaRS and tRNA, and another containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.[13]
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.[13]
-
Cell Culture and ncAA Supplementation: Grow the transformed cells in a minimal medium. When the culture reaches the mid-log phase, supplement the medium with the desired ncAA to a final concentration typically in the range of 1-10 mM.
-
Protein Expression Induction: After a short incubation with the ncAA, induce the expression of the target protein and the orthogonal system components with an appropriate inducer (e.g., IPTG).[13]
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods like sonication or high-pressure homogenization.[13]
-
Protein Purification: Purify the ncAA-containing protein from the cell lysate, often using an affinity tag (e.g., His-tag) engineered into the protein.[13]
-
Verification of Incorporation: Confirm the successful incorporation of the ncAA using mass spectrometry.[13]
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ncAA (and control compounds) for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for site-specific incorporation of a non-canonical amino acid into a target protein.
Caption: General workflow of a cytotoxicity assessment using the MTT assay.
Caption: Metabolic pathways in Salmonella enterica inhibited by L-2,3-Diaminopropionic acid (DAP).[17]
Conclusion
2,3-Diaminopropanoic acid is a unique non-canonical amino acid with properties that distinguish it from many other ncAAs. Its pH-sensitive nature makes it particularly valuable for applications in drug and gene delivery, while its ability to act as a nucleophile opens up possibilities for trapping enzyme intermediates. While other ncAAs offer a vast array of bioorthogonal handles and functionalities for protein labeling and engineering, DAP provides a distinct set of tools for probing and manipulating biological systems. The choice of ncAA ultimately depends on the specific research question and desired application. This guide provides a foundation for researchers to make informed decisions when selecting ncAAs for their experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 7. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 17. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating 2,3-Diaminopropanoic Acid (Dap) Incorporation and Configuration in Synthetic Peptides
For researchers, scientists, and drug development professionals, the precise structural verification of synthetic peptides is a critical step in ensuring efficacy, safety, and reproducibility. The introduction of non-canonical amino acids like 2,3-Diaminopropanoic acid (Dap) offers significant advantages, such as enabling peptide cyclization, branching, or mimicking post-translational modifications. However, its presence necessitates rigorous analytical validation to confirm both its correct placement within the peptide sequence (incorporation) and its stereochemistry (configuration).
This guide provides an objective comparison of key analytical techniques for validating Dap-containing peptides, complete with experimental protocols and data presented for clear comparison.
Part 1: Validating the Incorporation of Dap
Confirming incorporation involves verifying that the Dap residue is present at the intended position within the peptide sequence and that the overall peptide has the correct molecular weight. The primary methods for this analysis are Mass Spectrometry, Amino Acid Analysis, and Edman Degradation.
Comparison of Incorporation Validation Methods
| Technique | Information Provided | Sensitivity | Sample Requirement | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the peptide. MS/MS provides sequence confirmation.[1][2] | High (fmol to pmol) | Low (pmol) | Fast, highly accurate mass measurement, provides sequence data (MS/MS).[1] | Does not determine stereochemistry; can be challenging to distinguish isobaric residues (e.g., Leu/Ile) without advanced techniques.[3] |
| Amino Acid Analysis (AAA) | Quantitative amino acid composition of the peptide. | Medium (pmol to nmol) | Low (µg) | Provides accurate stoichiometry of all amino acids. | Destructive; does not provide sequence information or stereochemistry. |
| Edman Degradation | Stepwise determination of the N-terminal amino acid sequence.[4][5][6] | Medium (low pmol) | Low (pmol) | Provides direct sequence information from the N-terminus.[7] | Cannot sequence past modified residues or blocked N-termini; throughput is low compared to MS.[7] |
Workflow for Peptide Analysis by LC-MS
The most common and powerful method for confirming peptide identity and incorporation of modified residues is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Caption: Workflow for validating peptide incorporation using LC-MS/MS.
Experimental Protocol: Molecular Weight Confirmation by LC-MS
This protocol outlines a general procedure for confirming the molecular weight of a synthetic peptide containing Dap.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 pmol/µL for injection.
-
-
LC-MS System Configuration:
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient runs from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
-
Data Acquisition:
-
Inject 1-5 µL of the prepared sample.
-
Acquire data in positive ion mode.
-
Set the mass scan range to cover the expected m/z of the peptide (e.g., m/z 300-2000).[8]
-
If sequencing is desired, configure the instrument for data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the molecular ion peaks, which may include singly charged ([M+H]⁺) or multiply charged ([M+2H]²⁺, [M+3H]³⁺) species.[8]
-
Deconvolute the spectrum to determine the experimental molecular weight.
-
Compare the experimental mass to the theoretical mass calculated for the Dap-containing peptide. A mass accuracy within 5 ppm is typically expected with high-resolution instruments.
-
Part 2: Validating the Configuration of Dap
Determining the stereochemistry (L-Dap vs. D-Dap) is crucial, as it profoundly affects the peptide's structure and biological activity. This cannot be achieved by standard MS or Edman degradation. The primary methods are Chiral Chromatography and NMR Spectroscopy.
Comparison of Configuration Validation Methods
| Technique | Information Provided | Sample Requirement | Destructive? | Key Advantages | Limitations |
| Chiral Chromatography (GC/HPLC) | Definitive identification and quantification of D- and L-amino acids.[9] | Low (µg) | Yes | High resolution and sensitivity; well-established methods for many amino acids.[10] | Provides stereochemistry of individual amino acids after hydrolysis, but not their specific position in the sequence.[9] |
| NMR Spectroscopy | Detailed 3D structure, including stereochemistry, of the intact peptide.[11] | High (mg) | No | Provides positional and configurational information simultaneously; non-destructive.[12] | Lower sensitivity than MS; requires larger amounts of pure sample; complex data analysis.[11][13] |
Workflow for Chiral Amino Acid Analysis by GC-MS
This technique provides definitive proof of the presence and quantity of D- or L-Dap by analyzing the peptide's constituent amino acids.
Caption: Workflow for determining Dap configuration using chiral GC-MS.
Experimental Protocol: Chiral GC-MS Analysis
This protocol provides a general method for determining the enantiomeric ratio of Dap in a synthetic peptide.[14][15]
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 50-100 µg) into a hydrolysis tube.
-
Add 200 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, evaporate the HCl under a stream of nitrogen or using a SpeedVac.
-
-
Derivatization:
-
This two-step process makes the amino acids volatile for GC analysis. A method using heptafluorobutyl chloroformate (HFBCF) is common.[14][16]
-
Step 1 (Esterification): Re-dissolve the amino acid hydrolysate in an acidic alcohol (e.g., 3M HCl in isopropanol) and heat to form the isopropyl esters. Evaporate the reagent.
-
Step 2 (Acylation): Add an acylating agent (e.g., pentafluoropropionic anhydride or HFBCF) in an organic solvent and heat to derivatize the amino groups. Evaporate the excess reagent and redissolve in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS System Configuration:
-
GC Column: A chiral capillary column, such as Chirasil-L-Val, is required to separate the enantiomers.[10][15]
-
Injection: Use a split/splitless injector.
-
Oven Program: A temperature gradient is used to elute the derivatized amino acids (e.g., start at 60°C, ramp to 200°C).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions for the derivatized Dap.
-
-
Data Analysis:
-
Inject derivatized L-Dap and D-Dap standards to determine their retention times.
-
Inject the derivatized peptide hydrolysate.
-
Identify the peaks corresponding to the L- and D-Dap derivatives in the sample chromatogram by comparing retention times with the standards.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
Conclusion
Validating the incorporation and configuration of 2,3-Diaminopropanoic acid in synthetic peptides requires a multi-faceted analytical approach. No single technique can provide all the necessary information.
-
For Incorporation: High-resolution LC-MS/MS is the gold standard, providing rapid and definitive confirmation of both the peptide's molecular weight and its primary sequence.
-
For Configuration: Chiral chromatography (GC-MS or HPLC) after acid hydrolysis is the most direct and quantitative method to confirm the stereochemistry of the Dap residue.
While NMR spectroscopy offers the potential to determine both incorporation and configuration in the intact peptide, its lower sensitivity and higher sample requirements make it more suitable for detailed structural elucidation of the final, purified product rather than for routine screening. A robust validation strategy will therefore typically combine LC-MS/MS with a chiral amino acid analysis to provide comprehensive and unambiguous characterization of the Dap-containing peptide.
References
- 1. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. Edman Degradation Procedure | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. users.cs.duke.edu [users.cs.duke.edu]
- 12. researchgate.net [researchgate.net]
- 13. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unnatural Advantage: Comparing Peptides Containing 2,3-Diaminopropanoic Acid to Their Native Counterparts
A Guide for Researchers and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited biological activity. Among these, 2,3-Diaminopropanoic acid (Dap), a structural analogue of alanine bearing an additional primary amino group on its β-carbon, provides unique chemical properties that can be exploited to enhance peptide function. This guide offers an objective comparison of the biological activities of Dap-containing peptides versus their native counterparts, supported by experimental data and detailed methodologies.
Key Performance Differences: Stability, pH-Sensitivity, and Activity
Incorporating Dap into a peptide sequence can induce significant and advantageous changes in its biological profile. The primary benefits observed are dramatically increased resistance to enzymatic degradation and the introduction of pH-sensitive behavior, which can be leveraged for targeted cellular delivery.
Enhanced Proteolytic Stability
A major hurdle in the therapeutic use of native peptides is their rapid degradation by proteases in biological systems.[1] The substitution of canonical amino acids with unnatural ones, including Dap, is a well-established strategy to improve stability. Peptides containing β-amino acids, such as those derived from Dap, are significantly more resilient to proteolysis.[2] This increased stability is attributed to the altered peptide backbone structure, which is a poor substrate for common proteases. Studies have shown that both D-amino acids and unnatural amino acids like Dap enhance the stability of peptides against enzymes such as trypsin and various plasma proteases.[1]
Introduction of pH-Sensitivity
Perhaps the most functionally significant alteration is the introduction of pH-sensitivity. The β-amino group (β-NH2) of Dap, when incorporated into a peptide, has a pKa of approximately 6.3.[3] This is substantially lower than the pKa of the ε-amino group of lysine (pKa ~10.5). Consequently, the protonation state of Dap's side chain is highly sensitive to the pH changes that occur during endosomal acidification (from pH ~7.4 in the extracellular environment to pH 5-6 in the late endosome).[3][4]
This property is in stark contrast to peptides containing lysine or ornithine, which remain permanently protonated at physiological pH. As Dap-rich peptides traverse the endocytic pathway, the drop in pH triggers the protonation of the Dap side chains, leading to large-scale conformational changes.[3][4] This pH-triggered change can be harnessed to promote endosomal escape, a critical and often rate-limiting step in the delivery of therapeutic cargo, such as nucleic acids, into the cytoplasm.[2][5][6]
Structural Comparison: Native vs. Dap-Containing Peptide
The fundamental difference at the molecular level is the addition of a primary amine to the β-carbon of the amino acid residue, altering the local charge and hydrogen bonding potential of the peptide backbone.
Quantitative Data Summary
The following tables summarize quantitative data comparing the properties and activities of Dap-containing peptides with their native or alternative counterparts.
Table 1: pH-Sensitivity of Side Chains in Peptides
| Amino Acid Residue | Side Chain Amine Type | pKa in Peptide Context | Protonation at pH 7.4 | Protonation at pH 5.5 | Reference |
| Lysine (Native) | ε-amino | ~10.5 | Yes | Yes | [3] |
| Ornithine | δ-amino | ~10.4 | Yes | Yes | [3] |
| 2,3-Dap | β-amino | ~6.3 | Partial / No | Yes | [3] |
Table 2: Antimicrobial Activity of a Cationic Peptide (Pep05) and its Dap-Substituted Analogue
| Peptide | Sequence | Target Organism | Activity Metric | Value (μM) | Reference |
| Pep05 (Native) | KRLFKKLLKYLRKF | E. coli | MIC | Data not provided in abstract | [1] |
| Pep05-Dap Analogue | Sequence with K/R substituted by Dap | E. coli | MIC | Data not provided in abstract | [1] |
| Daptomycin Analogue 1 | n-butyl on D-Asn | S. aureus | MIC | 2-4x higher than Daptomycin | [7] |
| Daptomycin Analogue 2 | n-octyl on D-Asn | S. aureus | MIC | 8x higher than Daptomycin | [7] |
Note: While the referenced study[1] confirms the synthesis and evaluation of Dap-substituted antimicrobial peptides, specific MIC values were not available in the abstract. The data from Daptomycin analogues[7] is included to illustrate how modifications, including those related to Dap, can be quantified via MIC values.
Table 3: Receptor Binding Affinity of a Dap-Containing Cyclic Opioid Peptide (Zyklophin)
| Peptide Analogue | Structure | Receptor Target | Affinity Metric | Value (nM) | Reference |
| Zyklophin | [N-benzyl-Tyr¹-cyclo(D-Asp⁵,Dap ⁸)]Dyn A(1-11)NH₂ | KOR | Kᵢ | 30 - 160 | [8] |
| Linear Analogue | [N-benzyl-Tyr¹,D-Asn⁵,Dap (Ac)⁸]Dyn A(1-11)NH₂ | KOR | Kᵢ | 66.9 | [8] |
Note: This table showcases the high affinity achievable with Dap-containing cyclic peptides, which serve as potent receptor antagonists. A direct native linear peptide comparison is not available, but the data demonstrates the utility of Dap in constructing high-affinity ligands.
Experimental Protocols and Workflows
General Experimental Workflow
The comparison of native and Dap-containing peptides typically follows a structured workflow from synthesis to in vitro and in vivo evaluation.
Protocol 1: Determination of Side-Chain pKa by Potentiometry
-
Objective: To determine the pKa of the Dap β-NH₂ group within a peptide.
-
Methodology:
-
The purified peptide is dissolved in deionized water to a known concentration.
-
The solution is maintained at a constant temperature (e.g., 25°C).
-
A standardized solution of HCl is added to lower the pH to ~2.
-
The solution is then titrated with a standardized NaOH solution in small, precise increments.
-
The pH of the solution is recorded after each addition of NaOH using a calibrated pH meter.
-
A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the midpoint of the relevant buffer region on the curve, corresponding to the titration of the Dap side chain.[3]
-
Protocol 2: Proteolytic Stability Assay
-
Objective: To compare the degradation rate of a native peptide versus its Dap-analogue in the presence of proteases.
-
Methodology:
-
Stock solutions of the native and Dap-containing peptides are prepared at a known concentration (e.g., 1 mg/mL).[1]
-
Peptides are incubated at 37°C in a relevant biological matrix, such as human plasma or a solution containing a specific protease (e.g., trypsin).[1]
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
-
The enzymatic reaction in the aliquots is immediately stopped by adding a quenching solution, such as 1% trifluoroacetic acid (TFA), and placing the samples on ice.[1]
-
Samples are centrifuged to precipitate larger proteins, and the supernatant is collected.
-
The concentration of the remaining intact peptide is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) by measuring the peak area at a specific wavelength (e.g., 215 nm).
-
The percentage of intact peptide remaining is plotted against time to determine the peptide's half-life (t₁/₂) in that medium.
-
Protocol 3: Cell-Based Gene Delivery Assay
-
Objective: To assess the efficiency of Dap-peptides as vectors for delivering nucleic acids (e.g., a luciferase reporter plasmid) into cells.
-
Methodology:
-
Human cell lines (e.g., A549 or MCF-7) are seeded in multi-well plates and cultured to a target confluency.
-
The peptide vector is mixed with the plasmid DNA in a serum-free medium at various charge ratios and allowed to self-assemble into peptide/DNA complexes.
-
The cell culture medium is replaced with the medium containing the complexes.
-
Cells are incubated for a defined period (e.g., 4-6 hours) to allow for endocytosis.
-
The transfection medium is replaced with fresh, serum-containing growth medium, and cells are incubated for an additional period (e.g., 24-48 hours) to allow for gene expression.
-
Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. Higher luminescence indicates more successful gene delivery and expression.[2]
-
Mechanism of Action: pH-Mediated Endosomal Escape
The unique pH-responsive nature of Dap-peptides makes them highly effective for intracellular delivery of cargo. Native peptides lacking this feature are often trapped in endosomes and degraded. The diagram below illustrates how Dap-peptides facilitate the escape of their cargo from the endosome into the cytoplasm.
Conclusion
The substitution of native amino acids with 2,3-Diaminopropanoic acid is a potent and versatile strategy in peptide drug design. It confers significant advantages, most notably a profound increase in proteolytic stability and the introduction of a tunable pH-sensitive character. This latter property transforms peptides into intelligent delivery vectors capable of responding to cellular microenvironments to release therapeutic payloads. While direct comparisons of receptor binding affinity can be context-dependent, the use of Dap is well-established in the creation of high-affinity, stable ligands. For researchers in drug development, Dap represents a critical tool for enhancing the therapeutic potential of peptides, converting them from transient biological signals into robust and targeted therapeutic agents.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of 2,3‐Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH‐Sensitive Vectors | Scilit [scilit.com]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 8. Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 2,3-Diaminopropanoic acid.
A Comparative Guide to the Synthesis of 2,3-Diaminopropanoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of non-proteinogenic amino acids such as 2,3-diaminopropanoic acid (DAPA) is a critical aspect of designing novel therapeutics and biochemical probes. DAPA serves as a versatile building block for a variety of bioactive molecules. This guide provides a comparative analysis of prominent synthetic routes to DAPA, presenting quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Routes
Several distinct strategies have been developed for the synthesis of 2,3-diaminopropanoic acid, each with its own set of advantages and disadvantages. The primary routes explored in the literature involve chemical synthesis from readily available amino acid precursors such as aspartic acid and serine, as well as biosynthetic pathways.
Route 1: From Aspartic Acid via Curtius Rearrangement
This approach commences with commercially available and suitably protected aspartic acid, typically N(α)-Boc-Asp(OBn)-OH.[1][2] The key transformation is the Curtius rearrangement of an acyl azide derived from the β-carboxylic acid, which installs the β-amino group.[3] This method is noted for its efficiency and cost-effectiveness, particularly for producing DAPA with orthogonal protecting groups suitable for solid-phase peptide synthesis.[2]
Route 2: From Serine via Reductive Amination
This synthetic pathway begins with a protected serine derivative, such as Nα-Fmoc-O-tert-butyl-d-serine.[4][5][6] The alcohol functionality of serine is oxidized to an aldehyde, which then undergoes reductive amination to introduce the second amino group.[4][7] This route offers high yields for the reductive amination step and has been designed to minimize the need for chromatographic purification of intermediates.[4][6]
Route 3: Biosynthesis from L-Phosphoserine and L-Glutamate
In certain microorganisms, L-2,3-diaminopropionic acid is synthesized enzymatically.[8][9] The biosynthesis involves the condensation of O-phospho-L-serine and L-glutamate, catalyzed by a PLP-dependent enzyme, to form an intermediate which is then hydrolyzed to yield L-DAPA.[8][10] While this method offers high stereoselectivity, its scalability and the requirement for specialized enzymes may be limiting factors for laboratory-scale chemical synthesis.
Route 4: Diastereoselective Synthesis via a Butyrolactone Intermediate
A divergent synthesis has been reported that proceeds through a diastereoselective synthesis of a diamino-butyrolactone intermediate.[11] This key intermediate can then be further functionalized and subsequently hydrolyzed to afford various C3-substituted 2,3-diaminopropionates.[11]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the primary chemical synthetic routes to 2,3-diaminopropanoic acid.
| Parameter | Route 1: From Aspartic Acid (Curtius Rearrangement) | Route 2: From Serine (Reductive Amination) |
| Starting Material | N(α)-Boc-Asp(OBn)-OH | Nα-Fmoc-O-tert-butyl-d-serine |
| Key Reaction | Curtius Rearrangement | Reductive Amination |
| Reported Overall Yield | Not explicitly stated as a single value, but individual high-yielding steps are reported. | Not explicitly stated as a single value, but individual high-yielding steps (82-94%) are reported.[4] |
| Number of Steps | Approximately 4-5 steps | Approximately 4-5 steps |
| Key Advantages | Cost-effective, suitable for orthogonal protection.[2] | High yields for key steps, minimizes chromatography.[4][6] |
| Potential Challenges | Handling of acyl azides (potentially explosive). | Oxidation of the alcohol to the aldehyde can sometimes be challenging. |
Experimental Protocols
Route 1: Synthesis of N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropanoic acid from Aspartic Acid
Step 1: Protection of the α-amino group Commercially available N(α)-Boc-L-aspartic acid β-benzyl ester is treated with an excess of di-tert-butyl dicarbonate in the presence of a suitable base (e.g., triethylamine) and a catalyst (e.g., DMAP) in a solvent like dichloromethane to afford N(α)-Boc2-L-aspartic acid β-benzyl ester.
Step 2: Formation of the Acyl Azide The free carboxylic acid is activated, for example with ethyl chloroformate in the presence of a base, followed by reaction with sodium azide to form the corresponding acyl azide.
Step 3: Curtius Rearrangement The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate is then trapped in situ with benzyl alcohol to yield the Cbz-protected β-amino group.
Step 4: Deprotection The benzyl ester is removed by catalytic hydrogenation (e.g., using H2 and Pd/C) to yield the final orthogonally protected 2,3-diaminopropanoic acid.
Route 2: Synthesis of Protected L-2,3-diaminopropanoic acid from D-Serine
Step 1: Synthesis of the Weinreb-Nahm Amide Nα-Fmoc-O-tert-butyl-d-serine is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., HOBt, DIC, DIEA) in a solvent like dichloromethane to give the Weinreb-Nahm amide in high yield (e.g., 94%).[4]
Step 2: Reduction to the Aldehyde The Weinreb-Nahm amide is reduced using a mild reducing agent such as LiAlH4 in an ethereal solvent (e.g., THF) to afford the corresponding α-amino aldehyde in high yield (e.g., 92%).[4]
Step 3: Reductive Amination The aldehyde is subjected to reductive amination with a primary amine or sulfonamide (e.g., p-toluenesulfonamide) in the presence of a Lewis acid catalyst (e.g., Ti(OiPr)4) and a reducing agent (e.g., sodium cyanoborohydride).[4][6] This step proceeds in high yield (e.g., 85% for the p-toluenesulfonamide adduct).[4]
Step 4: Oxidation to the Carboxylic Acid The primary alcohol of the 2,3-diaminopropanol intermediate is oxidized to the carboxylic acid using a suitable oxidizing agent.
Step 5: Optional Esterification The carboxylic acid can be esterified if required for subsequent steps.
Visualization of Comparative Workflow
The following diagram illustrates a logical workflow for selecting a synthetic route to 2,3-diaminopropanoic acid based on key experimental and practical considerations.
Caption: A decision-making workflow for selecting a synthetic route to DAPA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2,3-Diaminopropanoic Acid (DAP)-Containing Therapeutics
This guide provides a comprehensive comparison of the performance of therapeutics containing 2,3-Diaminopropanoic acid (DAP) with alternative approaches, supported by experimental data. It is intended for researchers, scientists, and professionals involved in drug development.
Data Presentation: Comparative Performance of DAP-Containing Therapeutics
The following tables summarize the quantitative data on the in vitro and in vivo performance of various DAP-containing therapeutics compared to other agents.
Table 1: In Vitro Efficacy of DAP-Peptides as Methylglyoxal (MG) Scavengers and AGE Inhibitors
| Compound | MG Scavenging Potency | Comparison with Known AGE Inhibitors | Reference |
| N-terminal Dap-Peptides | Demonstrated by RP-HPLC, SDS-PAGE, and non-denaturing PAGE analysis | Compared favorably with aminoguanidine, pyridoxamine, metformin, and carnosine | [1] |
| L-Dap-L-Leu & L-Dap-L-Val | Found to be non-mutagenic in the Ames assay | Not specified | [1] |
| DAP-based molecules with 8-hydroxyquinoline | Efficient in trapping ALE precursor malondialdehyde | Addition of 8-hydroxyquinoline increased overall activity | [2] |
Table 2: In Vitro Activity of DAP-Containing Compounds in Other Therapeutic Areas
| Therapeutic Area | DAP-Containing Compound | Key In Vitro Finding | Comparison/Significance | Reference |
| Antibiotics | C3-substituted 2,3-diaminopropionates | Substrate tolerance by the terminal adenylation domain of the non-ribosomal peptide synthetase (NRPS) SulM | Enables engineered NRPS-biosynthesis of non-native monobactams | [3][4] |
| Gene Delivery | Linear cationic amphipathic peptides with Dap (LADap) | Demonstrated robust gene delivery capability, comparable to histidine-rich analogues | Incorporation of Dap produces pH-sensitive vectors that can harness endosomal acidification for cargo delivery | [5] |
| Anti-platelet Agents | N2-substituted 1-2,3-diaminopropionic acid derivatives | Up to 100-fold enhancement in anti-aggregant potency in human platelet-rich plasma | Significantly more potent than unsubstituted beta-alanine compounds as glycoprotein IIb/IIIa inhibitors | [6] |
| Nucleic Acid Binding | N-substituted L-2,3-diaminopropionic acid polymers (DAPEGs) | dsDNA binding with a binding constant in the micromolar range (0.19–3.4 µM) | Showed high transfection efficacy and minimal cytotoxicity, making them suitable for gene delivery applications | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of DAP-containing therapeutics are provided below.
1. In Vitro Methylglyoxal (MG) Scavenging and Anti-glycation Assay
-
Objective: To assess the ability of DAP-containing compounds to scavenge MG and inhibit the formation of advanced glycation endproducts (AGEs).
-
Methodology:
-
MG Scavenging: The scavenging potency of N-terminal Dap peptides is evaluated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The reaction products of the DAP-peptides and MG can be separated and characterized by HPLC, and their structures confirmed by 1H and 13C NMR spectroscopy.[1]
-
Inhibition of Protein Modification: SDS-PAGE and non-denaturing PAGE analysis are used to demonstrate the inhibition of protein modifications by MG in the presence of Dap-peptides.[1]
-
Enzymatic Activity Assay: The protective effect of Dap-peptides on enzyme activity in the presence of MG is assayed to confirm their inhibitory effect on AGE formation.[1]
-
Cell Viability Study: The ability of Dap-peptides to protect cells from MG-induced toxicity is assessed through cell viability assays.[1]
-
Ames Assay: The mutagenic activities of the DAP-peptides and their metabolites are evaluated using the Ames assay to ensure their safety.[1]
-
2. Gene Transfection Efficiency Assay
-
Objective: To evaluate the efficiency of DAP-containing peptides as vectors for gene delivery.
-
Methodology:
-
Cell Culture: SV40 transformed human lung fibroblasts (MRC5-V2) are used for transfection assays.
-
Complex Formation: The transfection reagent (DAP-containing peptide) and DNA (luciferase reporter plasmid) are mixed and incubated at room temperature to allow for complex formation.
-
Transfection: The complexes are diluted with medium and added to the cells in serum-free conditions.
-
Incubation: After a few hours of incubation, the transfection medium is replaced with fresh medium containing serum.
-
Luciferase Assay: Luciferase activity is assayed approximately 30 hours after transfection to quantify gene expression.[5]
-
Inhibition of Endocytosis: To confirm the mechanism of uptake, the transfection efficiency is evaluated in the presence of bafilomycin A1, which prevents the acidification of the endosome.[5]
-
3. In Vivo Murine Infection Model
-
Objective: To assess the in vivo efficacy of DAP-containing antimicrobial peptides.
-
Methodology:
-
Animal Model: A murine acute infection model is used.
-
Inoculation: Mice are inoculated with a specific concentration of bacteria, such as Acinetobacter baumannii.
-
Treatment: A single administration of the DAP-peptide analogue is given to the treated group. A control group receives a vehicle, and another group may receive a known antibiotic like colistin.
-
Monitoring: The survival rate, clinical symptoms, and body weight of the mice are monitored over a period of several days.
-
Bacterial Load: At the end of the study, the bacterial load in tissues such as the lungs and spleen is determined to assess the reduction in infection.
-
Inflammatory Markers: Serum levels of inflammatory markers like TNF-α can be measured to evaluate the anti-endotoxin activity of the peptides.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key processes and workflows related to the evaluation of DAP-containing therapeutics.
References
- 1. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2,3-diaminopropionic acid inhibitors of AGE and ALE formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro activities of benzamide-core glycoprotein IIb/IIIa antagonists: 2,3-diaminopropionic acid derivatives as surrogates of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Chiral Twins, L- and D-Isomers of 2,3-Diaminopropanoic Acid
A comprehensive spectroscopic comparison of the L- and D-enantiomers of 2,3-diaminopropanoic acid (DAP) reveals subtle yet crucial differences in their interaction with polarized light, while showcasing identical NMR and IR spectroscopic fingerprints. This guide provides a detailed analysis of their chiroptical properties, alongside foundational spectroscopic data and the experimental protocols for their characterization, offering valuable insights for researchers in drug development and stereochemistry.
The differentiation of enantiomers, molecules that are mirror images of each other, is a critical aspect of pharmaceutical development and biological research, as different stereoisomers can exhibit vastly different physiological effects. This guide focuses on the spectroscopic comparison of L-2,3-diaminopropanoic acid and D-2,3-diaminopropanoic acid, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD) to elucidate their structural and chiral properties.
Spectroscopic Data Summary
While NMR and FTIR spectroscopies provide the fundamental structural blueprint of a molecule, they are achiral techniques and thus do not differentiate between enantiomers. As expected, the ¹H NMR, ¹³C NMR, and FTIR data for the L- and D-isomers of 2,3-diaminopropanoic acid are identical. The key to distinguishing these chiral twins lies in Circular Dichroism, a technique that measures the differential absorption of circularly polarized light.
| Spectroscopic Technique | L-2,3-Diaminopropanoic Acid | D-2,3-Diaminopropanoic Acid |
| ¹H NMR | Identical to D-isomer | Identical to L-isomer |
| ¹³C NMR | Identical to D-isomer | Identical to L-isomer |
| FTIR | Identical to D-isomer | Identical to L-isomer |
| Circular Dichroism | Exhibits a characteristic CD spectrum | Exhibits a mirror-image CD spectrum to the L-isomer |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For the L- and D-isomers of 2,3-diaminopropanoic acid, the chemical shifts and coupling constants are identical, reflecting their identical atomic connectivity. The following data represents the spectra obtained for the racemic mixture, DL-2,3-diaminopropionic acid monohydrochloride.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for DL-2,3-Diaminopropionic Acid Monohydrochloride
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.4-3.6 | m | CH₂ |
| ¹H | ~4.0-4.2 | t | CH |
| ¹³C | ~40 | - | CH₂ |
| ¹³C | ~55 | - | CH |
| ¹³C | ~170 | - | C=O |
Note: Specific chemical shifts can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. The IR spectra of L- and D-2,3-diaminopropanoic acid are superimposable, as they possess the same functional groups and bonding arrangements. The spectrum of the DL-racemic mixture displays characteristic absorption bands.
Table 2: Key FTIR Absorption Bands for DL-2,3-Diaminopropionic Acid Monohydrochloride
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-2800 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Amine |
| ~1730 | C=O stretch | Carboxylic acid |
| ~1600 | N-H bend | Amine |
| ~1400 | O-H bend | Carboxylic acid |
Circular Dichroism (CD) Spectroscopy
Circular dichroism is the definitive technique for distinguishing between enantiomers. It measures the difference in absorption of left and right circularly polarized light. Enantiomers will produce CD spectra that are mirror images of each other. The CD spectrum of L-2,3-diaminopropanoic acid shows a distinct positive Cotton effect at approximately 215 nm.[1] Consequently, the D-isomer is expected to exhibit a negative Cotton effect of equal magnitude at the same wavelength.
Table 3: Circular Dichroism Data for L-2,3-Diaminopropanoic Acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ~215 | Positive Maximum |
Note: The exact wavelength and magnitude of the Cotton effect can be influenced by solvent and pH.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon chemical environments of the molecule.
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the 2,3-diaminopropanoic acid isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is often preferred for amino acids due to their solubility and to exchange labile amine and carboxylic acid protons.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 2,3-diaminopropanoic acid isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the chiroptical properties of the enantiomers.
Instrumentation: A CD spectropolarimeter.
Sample Preparation:
-
Prepare a stock solution of the 2,3-diaminopropanoic acid isomer in a suitable solvent that is transparent in the far-UV region (e.g., deionized water, phosphate buffer).
-
Dilute the stock solution to a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest. A typical concentration range is 0.1-1 mg/mL.
-
Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 0.1 cm or 1 cm).
Data Acquisition:
-
Record the CD spectrum over the desired wavelength range (e.g., 190-260 nm).
-
Acquire a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.
-
Data is typically expressed in terms of molar ellipticity [θ].
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic comparison of the L- and D-isomers of 2,3-diaminopropanoic acid.
Caption: Workflow for the spectroscopic analysis of L- and D-DAP.
Logical Relationship of Spectroscopic Techniques
This diagram illustrates the relationship between the spectroscopic techniques and the type of information they provide for chiral molecules.
Caption: Relationship between spectroscopic techniques and molecular information.
References
Confirming Target Engagement of 2,3-Diaminopropanoic Acid Derivatives: A Comparative Guide
This guide provides a comparative analysis of methods to confirm the biological target engagement of 2,3-Diaminopropanoic acid (DAP) derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative approaches, supported by experimental data and detailed protocols. The guide focuses on two primary biological targets for which DAP derivatives have shown significant activity: the enzyme Pantothenate Synthetase (PanC) , a key target in antibacterial drug discovery, and Deoxyribonucleic acid (DNA) , relevant for gene delivery applications.
Target 1: Pantothenate Synthetase (PanC) Inhibition
Pantothenate synthetase (PanC) is an essential enzyme in the biosynthesis of coenzyme A in bacteria. Its absence in mammals makes it an attractive target for the development of novel antibacterial agents. L-2,3-diaminopropanoic acid (DAP) has been identified as an inhibitor of PanC, likely due to its structural similarity to the native substrate, β-alanine.[1]
Data Presentation: Comparison of PanC Inhibitors
| Compound Class | Example Compound | Target Organism | Potency (IC50 / Ki) |
| DAP Derivative | L-2,3-diaminopropanoic acid | E. coli / S. enterica | Acts as substrate/inhibitor |
| Sulfamoyl Adenylate Analogue | Pantoyl-adenylate mimic (Compound 2) | M. tuberculosis | Ki = 220 nM |
| Thiazolidine Derivative | Compound 19 | M. tuberculosis | IC50 = 350 nM |
| Biaryl Acetic Acid | - | M. tuberculosis | Hits identified (µM range) |
| Quinoline Carboxamide | - | M. tuberculosis | Hits identified (µM range) |
Experimental Protocol: PanC Coupled Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure PanC activity by coupling the formation of AMP to the oxidation of NADH.[2][3][4] The decrease in absorbance at 340 nm is proportional to the PanC enzyme activity.
Materials:
-
Purified recombinant Pantothenate Synthetase (PanC)
-
Assay Buffer: 50 mM HEPES, pH 7.8, 15 mM KCl, 10 mM MgCl2
-
Substrates: D-pantoate, β-alanine (or DAP derivative), ATP
-
Coupling Enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase
-
Coupling Reagents: Phosphoenolpyruvate (PEP), NADH
-
Test Inhibitor (e.g., DAP derivative) and Control (e.g., DMSO)
-
384-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NADH, D-pantoate, β-alanine, ATP, phosphoenolpyruvate, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Dispense Reagent Mix: Add 15 µL of the reagent mix to each well of a 384-well plate.[2]
-
Add Compounds: Add 1 µL of the test inhibitor (dissolved in a suitable solvent like DMSO) or solvent control to the appropriate wells. A typical screening concentration is 10 µM.[2]
-
Initiate Reaction: Start the reaction by adding 10 µL of PanC enzyme, diluted in assay buffer, to each well.
-
Monitor Absorbance: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a controlled temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound concentration relative to the solvent control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
-
Visualization of PanC Inhibition Pathway and Workflow
The following diagrams illustrate the Coenzyme A biosynthesis pathway, highlighting the role of PanC, and a typical workflow for confirming target engagement via an inhibition assay.
Caption: Coenzyme A biosynthesis pathway highlighting PanC as the target for DAP derivatives.
Caption: Workflow for confirming PanC target engagement using a coupled enzyme assay.
Target 2: DNA Binding for Gene Delivery
Polymers of N-substituted L-2,3-diaminopropionic acid (DAPEGs) are polycationic and can effectively bind to negatively charged DNA. This interaction condenses the DNA into nanoparticles, facilitating its entry into cells for gene delivery applications.[5] Target engagement is confirmed by demonstrating this physical binding and the subsequent functional delivery of a reporter gene.
Data Presentation: Comparison of DNA Binding and Transfection Efficiency
The following table compares the DNA binding affinity of different DAP-based polymers and the transfection efficiency relative to other vectors.
| Vector Type | Specific Compound/Peptide | DNA Binding Constant (Kd) | Transfection Efficiency Comparison |
| DAP-based Polymer | O2Oc-Dap(GO2)n-O2Oc-NH2 (n=8) | 0.19 µM | High transfection efficacy with minimal cytotoxicity.[5] |
| DAP-based Polymer | O2Oc-Dap(GO2)n-O2Oc-NH2 (n=4) | 0.3 µM | High transfection efficacy with minimal cytotoxicity.[5] |
| DAP-based Peptide | LADap | Not Reported | 246-fold greater luciferase expression than Lysine-analogue (LAK).[6] |
| Polyethylenimine (PEI) | 25 kDa linear PEI | Not Reported | Common standard; efficiency is highly cell-type dependent.[6] |
| Lipofectamine™ | - | Not Reported | Commercially available lipid-based standard. |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel retardation assay) is used to qualitatively confirm the binding of cationic DAP polymers to DNA. The principle is that DNA complexed with a polymer will migrate more slowly through an agarose gel than unbound DNA.[7][8][9]
Materials:
-
DAP-based polymer
-
Plasmid DNA (pDNA) or a specific DNA fragment
-
Binding Buffer: e.g., 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 5% glycerol
-
Agarose
-
Gel running buffer: 1x TBE (Tris/Borate/EDTA)
-
DNA stain (e.g., SYBR™ Green or Ethidium Bromide)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare Polymer-DNA Complexes:
-
In separate tubes, mix a fixed amount of DNA (e.g., 100 ng) with increasing amounts of the DAP polymer. This creates a series of different polymer-to-DNA (N/P) ratios.
-
Add binding buffer to a final volume of 20 µL.
-
Incubate the mixtures at room temperature for 15-30 minutes to allow complex formation.
-
-
Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TBE buffer.
-
Load Samples: Add 5 µL of 6x loading dye to each polymer-DNA complex mixture. Load the entire volume into the wells of the agarose gel. Include a lane with only DNA (no polymer) as a negative control.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize DNA:
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Image the gel under UV or blue light.
-
-
Data Analysis:
-
Observe the migration of the DNA bands.
-
The lane with free DNA will show a distinct band (or bands, for plasmid isoforms).
-
As the concentration of the DAP polymer increases, the DNA band will decrease in intensity and a new, slower-migrating band (the complex) will appear, or the DNA will be retained in the well.
-
The point at which the free DNA band disappears indicates the N/P ratio required for complete complexation, confirming target engagement.
-
Visualization of DNA Binding and Transfection Workflow
The diagrams below depict the logical relationship of DNA condensation by DAP polymers and the experimental workflow for confirming functional gene delivery.
Caption: Electrostatic interaction between cationic DAP polymers and anionic DNA.
Caption: Workflow for confirming functional DNA target engagement via reporter gene transfection.
References
- 1. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 375 - Mycobacterium tuberculosis Pantothenate Synthetase Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Cell Permeable Polymers of N-Substituted L-2,3-Diaminopropionic Acid (DAPEGs) and Cellular Consequences of Their Interactions with Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
- 9. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Disposal of 2,3-Diaminopropanoic Acid Hydrobromide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2,3-Diaminopropanoic acid hydrobromide, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets indicate that this compound can cause skin, eye, and respiratory irritation[1].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area or with a local exhaust ventilation system. Avoid breathing dust[1].
-
Protective Clothing: Lab coat or other suitable protective clothing[1].
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must adhere to all federal, state, and local regulations[1]. Chemical waste generators are responsible for correctly classifying waste[1][2].
Step 1: Waste Identification and Classification
Determine if the this compound waste is classified as hazardous. This determination should be made in accordance with EPA guidelines (40 CFR 261.3) and local regulations[1].
Step 2: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly labeled, and tightly closed container[1].
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan[3].
Step 3: Arrange for Professional Disposal
-
All waste containing this compound must be disposed of through an approved waste disposal plant[1][2].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Step 4: Container Disposal
-
Empty containers should be treated as the product itself and disposed of accordingly[1][3]. Do not reuse containers[1].
Environmental Precautions:
-
Prevent the product from entering drains, soil, or other waterways[1][3]. In case of a spill, contain the material and collect it for disposal[1].
Summary of Disposal Information
The following table summarizes key logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Responsibility of the waste generator; consult federal, state, and local regulations. | [1][2] |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. | [1][2] |
| Container Handling | Do not reuse containers; dispose of as unused product. | [1] |
| Environmental Protection | Do not allow product to enter drains, waterways, or soil. | [1][3] |
| Spill Cleanup | Vacuum, sweep up, or absorb with inert material and place in a suitable disposal container. | [1] |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling 2,3-Diaminopropanoic acid hydrobromide
Essential Safety and Handling Guide for 2,3-Diaminopropanoic Acid Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 18635-45-5). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1][3][4][5][6][7]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes and dust. A face shield should be used in addition to goggles when there is a high risk of splashing.[1][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves are required.[4][6] Gloves should be inspected before use and removed immediately if contaminated.[3][7] |
| Body Protection | Laboratory Coat | A lab coat is essential to protect clothing and skin from spills.[3][4] For procedures with a risk of fire, a fire-resistant lab coat is recommended.[4] |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate or when handling large quantities, a NIOSH-approved respirator is necessary to avoid inhaling dust or fumes.[4] |
| Foot Protection | Closed-toe shoes | Required to prevent injuries from spills or dropped objects.[3][4] |
Operational and Disposal Plans
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][8]
-
Ensure safety shower and eyewash stations are readily accessible.
Precautions for Safe Handling:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Remove and wash contaminated clothing before reuse.[1]
Conditions for Safe Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]
-
Store locked up.[1]
-
Protect from light, heat, and air.[8]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[8]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Carefully sweep or vacuum the spilled material into a suitable, labeled disposal container.[1][8] Avoid generating dust.[8]
-
Wash the spill area thoroughly.
Waste Disposal:
-
Dispose of the substance and its container as hazardous waste in accordance with local, regional, and national regulations.[1][9]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2,3-Diamino Propionic Acid Hydrobromide | CAS 18635-45-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
